molecular formula C16H17NO B448496 N-(2,3-dimethylphenyl)-4-methylbenzamide CAS No. 346720-46-5

N-(2,3-dimethylphenyl)-4-methylbenzamide

Cat. No.: B448496
CAS No.: 346720-46-5
M. Wt: 239.31g/mol
InChI Key: UOEZYBJUGPZQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-7-9-14(10-8-11)16(18)17-15-6-4-5-12(2)13(15)3/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEZYBJUGPZQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide, a substituted benzanilide derivative. This class of compounds is of interest in medicinal chemistry and materials science. This document details the primary synthetic pathway, a comprehensive experimental protocol, and relevant physicochemical data.

Core Synthesis Pathway: Acylation of 2,3-Dimethylaniline

The most direct and widely employed method for the synthesis of this compound is the acylation of 2,3-dimethylaniline with 4-methylbenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine group of 2,3-dimethylaniline on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.

The overall reaction is as follows:

Reactants:

  • 2,3-Dimethylaniline (also known as 2,3-xylidine)

  • 4-Methylbenzoyl chloride (also known as p-toluoyl chloride)

Product:

  • This compound

Byproduct:

  • Hydrochloric acid (neutralized by a base)

Physicochemical and Structural Data

The synthesized compound, this compound, has been characterized, and its crystallographic data is available.

PropertyValueReference
Molecular FormulaC₁₆H₁₇NO[1]
Molecular Weight239.31 g/mol [1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[2]
a (Å)8.1723 (3)[1]
b (Å)19.3923 (7)[1]
c (Å)9.3170 (3)[1]
β (°)111.781 (4)[1]
Volume (ų)1371.14 (9)[1]
Z4[1]
Melting Point (°C)Not specified in search results; requires experimental determination.
Yield (%)Dependent on experimental conditions.

Detailed Experimental Protocol

The following protocol is a comprehensive procedure for the synthesis of this compound, based on established methods for the acylation of anilines.[3][4]

Materials:

  • 2,3-Dimethylaniline (1.0 eq)

  • 4-Methylbenzoyl chloride (1.05 eq)

  • Triethylamine (1.1 eq) or Pyridine (2.0 eq)

  • Dichloromethane (DCM) or Acetone, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 2,3-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the stirring solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the 4-methylbenzoyl chloride solution dropwise to the cooled aniline solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.[1]

  • Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy).

Visual Representations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants reactant1 2,3-Dimethylaniline reagent Base (e.g., Triethylamine) Dichloromethane reactant1->reagent reactant2 4-Methylbenzoyl chloride reactant2->reagent product This compound reagent->product + HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Dissolve 2,3-dimethylaniline and base in DCM add_acyl_chloride Add 4-methylbenzoyl chloride solution at 0°C start->add_acyl_chloride react Stir at room temperature (2-4h) add_acyl_chloride->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, sat. NaHCO₃, and brine extract->wash dry Dry organic layer over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallize from ethanol concentrate->purify end Characterize pure product purify->end

Caption: Step-by-step workflow for the synthesis and purification.

References

An In-depth Technical Guide on the Structure of N-(2,3-dimethylphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3-dimethylphenyl)-4-methylbenzamide is a substituted aromatic amide. The core structure consists of a 4-methylbenzamide moiety linked to a 2,3-dimethylphenyl group via an amide bond. Amide functional groups are of significant interest in medicinal chemistry and drug development due to their presence in a vast array of biologically active molecules and their role in forming stable peptide bonds. This technical guide provides a comprehensive overview of the molecular and crystal structure of this compound, a representative synthesis protocol, and a summary of its key structural parameters based on crystallographic data.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by two substituted benzene rings connected by an amide linkage. The systematic IUPAC name for this compound is this compound, and its chemical formula is C₁₆H₁₇NO.[1]

A key feature of its three-dimensional structure is the relative orientation of the two aromatic rings. The dihedral angle between the 2,3-dimethylphenyl ring and the 4-methylphenyl ring is 85.90 (5)°, indicating that the two rings are nearly perpendicular to each other.[1] This twisted conformation is a result of steric hindrance imposed by the methyl groups on the aniline ring.

The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link adjacent molecules to form C(4) chains that extend along the c-axis of the crystal lattice.[1]

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₇NO
Molecular Weight239.31 g/mol

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.1723 (3) Å
b19.3923 (7) Å
c9.3170 (3) Å
α90°
β111.781 (4)°
γ90°
Volume1371.14 (9) ų
Z4
Selected Torsion Angles

The conformation of the amide linkage and the orientation of the aromatic rings can be described by the following torsion angles:[1]

Torsion AngleValue (°)
C10—C9—N1—C1-63.4 (2)
C14—C9—N1—C1118.1 (1)
C3—C2—C1—N1-24.4 (2)
C7—C2—C1—N1156.8 (1)
C3—C2—C1—O1155.6 (1)
C7—C2—C1—O1-23.2 (2)

Experimental Protocols

Synthesis of this compound

While the specific synthesis protocol from the primary literature source (Gowda et al., 2003) could not be retrieved, a general and widely used method for the synthesis of N-aryl amides is the Schotten-Baumann reaction. This involves the acylation of an amine with an acyl chloride in the presence of a base.[2][3]

Representative Protocol (Schotten-Baumann Reaction):

  • Dissolution of Amine: In a suitable reaction vessel, dissolve 2,3-dimethylaniline (1.0 equivalent) in a solvent such as dichloromethane or diethyl ether. Add an aqueous solution of a base, typically 10% sodium hydroxide (2.0-3.0 equivalents), to the mixture with vigorous stirring.[2][3][4]

  • Addition of Acyl Chloride: Slowly add 4-methylbenzoyl chloride (1.0-1.1 equivalents) to the biphasic mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction: Continue to stir the mixture vigorously for 15-30 minutes, or until the odor of the acyl chloride is no longer detectable.[2][4]

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated solution of sodium bicarbonate to remove any unreacted acyl chloride and acid byproducts, and finally with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield pure this compound.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound. For this compound, colorless single crystals were grown from an ethanol solution at room temperature.[1]

Protocol:

  • Dissolve the purified this compound in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Cover the container with a perforated film to allow for slow evaporation of the solvent over several days.

  • Harvest the resulting single crystals for structural analysis.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound were not available in the reviewed literature. Characterization in the primary crystallographic study was mentioned but the data was not presented.[1]

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the involvement in any signaling pathways of this compound. However, the benzamide scaffold is a common feature in many biologically active compounds, including kinase inhibitors and other therapeutic agents.[5] Further research would be required to elucidate any potential pharmacological effects of this specific molecule.

Visualizations

Synthesis_Workflow cluster_reaction Schotten-Baumann Reaction Reactant1 2,3-Dimethylaniline Reaction_Vessel Reaction Mixture Reactant1->Reaction_Vessel Reactant2 4-Methylbenzoyl Chloride Reactant2->Reaction_Vessel Base NaOH (aq) Base->Reaction_Vessel Solvent Dichloromethane Solvent->Reaction_Vessel Reactants Reactants Product Crude this compound Reaction_Vessel->Product Work-up Purification Recrystallization (Ethanol) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Molecular_Structure cluster_amide This compound Amide Amide Linkage (-CONH-) Ring2 4-Methylphenyl Ring Amide->Ring2 C-C bond Ring1 2,3-Dimethylphenyl Ring Ring1->Amide N-C bond

Caption: Key structural components of the molecule.

References

In-depth Technical Guide: N-(2,3-dimethylphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)-4-methylbenzamide, a substituted aromatic amide. The document details its physicochemical properties, synthesis, and spectral characterization, and explores the known biological activities of related benzamide compounds, offering insights for researchers in medicinal chemistry and drug development.

Core Molecular Data

This compound is a synthetic compound with the molecular formula C₁₆H₁₇NO. Its molecular weight is 239.31 g/mol .[1] The structural integrity and key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₇NO[1]
Molecular Weight 239.31 g/mol [1]
IUPAC Name This compound
CAS Number Not available
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the literature, with the primary method attributed to Gowda et al. (2003).[1] The general approach for the synthesis of N-aryl amides involves the reaction of a substituted aniline with a substituted benzoyl chloride.

General Synthesis Workflow

The synthesis can be conceptualized as a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2,3-Dimethylaniline 2,3-Dimethylaniline Nucleophilic_Acyl_Substitution Nucleophilic_Acyl_Substitution 2,3-Dimethylaniline->Nucleophilic_Acyl_Substitution 4-Methylbenzoyl_chloride 4-Methylbenzoyl_chloride 4-Methylbenzoyl_chloride->Nucleophilic_Acyl_Substitution This compound This compound Nucleophilic_Acyl_Substitution->this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Gowda et al., 2003 - referenced method)
  • Reactant Preparation: In a round-bottom flask, dissolve 2,3-dimethylaniline in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Reaction Initiation: Cool the solution in an ice bath. Add 4-methylbenzoyl chloride dropwise to the stirred solution. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: Upon completion, the reaction mixture is typically washed with a dilute acid solution, followed by a dilute base solution, and then brine. The organic layer is then dried over an anhydrous salt like sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound. Colorless single crystals have been obtained by slow evaporation from an ethanol solution.[1]

Structural and Spectroscopic Data

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction.[1] The two aromatic rings in the molecule are nearly perpendicular to each other, with a dihedral angle of 85.90(5)°.[1] The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains.[1]

Crystal Data
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.1723 (3)
b (Å) 19.3923 (7)
c (Å) 9.3170 (3)
β (°) 111.781 (4)
Volume (ų) 1371.14 (9)
Z 4
Data Collection and Refinement
Diffractometer Oxford Xcalibur Ruby Gemini
Radiation Mo Kα
Temperature (K) 293
Reflections collected 21529
Independent reflections 3806
R[F² > 2σ(F²)] 0.042
wR(F²) 0.126
S 0.93
Spectroscopic Characterization

While specific spectra for this compound are not widely published, data for structurally similar compounds can provide an indication of the expected spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the dimethylphenyl and methylbenzoyl rings, as well as singlets for the three methyl groups. The amide proton (N-H) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the amide group, and the carbons of the methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the amide group, typically in the region of 1630-1680 cm⁻¹. An N-H stretching vibration would be observed around 3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak. Fragmentation patterns of related N-aryl amides often involve cleavage of the amide bond.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound itself, the broader class of N-substituted benzamides has been investigated for a range of pharmacological effects. These include antitumor, antimicrobial, and insecticidal activities.[2] The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors.

Potential Signaling Pathway Involvement

Given the diverse activities of benzamide derivatives, they could potentially interact with various signaling pathways. For instance, some benzamides have been shown to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are important targets in cancer therapy.

Signaling_Pathway cluster_drug Potential Mechanism cluster_cellular_process Cellular Processes Benzamide_Derivative N-Substituted Benzamide HDAC HDAC Benzamide_Derivative->HDAC Inhibition Histone_Acetylation Histone_Acetylation HDAC->Histone_Acetylation Deacetylation Gene_Expression Gene_Expression Histone_Acetylation->Gene_Expression Activation Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Induction Apoptosis Apoptosis Gene_Expression->Apoptosis Induction

Caption: Hypothetical signaling pathway for benzamide derivatives as HDAC inhibitors.

Conclusion

This compound is a well-characterized compound in terms of its solid-state structure. While its specific biological functions have not been extensively reported, its structural similarity to other biologically active benzamides suggests it may be a valuable scaffold for further investigation in drug discovery programs. This guide provides a foundational understanding of its properties and synthesis to support future research endeavors.

References

An In-depth Technical Guide to N-(2,3-dimethylphenyl)-4-methylbenzamide: Synthesis, Physicochemical Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of N-(2,3-dimethylphenyl)-4-methylbenzamide, a substituted benzamide with potential applications in agrochemical and pharmaceutical research. Due to a lack of direct biological data for this specific compound, this guide also explores the known activities of structurally related N-aryl benzamides to infer its potential biological profile.

Core Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
CAS Number Not available

Synthesis and Experimental Protocols

The synthesis of this compound has been reported by Gowda et al. (2003). While the full experimental details from the original publication were not accessible, a general and widely used method for the synthesis of N-aryl benzamides is the acylation of an aniline with a benzoyl chloride.

General Experimental Protocol for the Synthesis of N-Aryl Benzamides:

This protocol is a standard method for the synthesis of N-aryl amides and is likely similar to the method used for the title compound.

Materials:

  • 4-methylbenzoyl chloride

  • 2,3-dimethylaniline

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine or pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Physicochemical and Crystallographic Data

The crystal structure of this compound has been determined, revealing key structural features.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 15.9048 (6) Å
b 9.0323 (4) Å
c 9.6774 (3) Å
β 93.619 (3)°
V 1387.45 (9) ų
Z 4

In the solid state, the molecule adopts a conformation where the two aromatic rings are nearly perpendicular to each other. The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, forming chains of molecules.

Potential Biological Activities and Quantitative Data from Structurally Related Compounds

While no direct biological activity has been reported for this compound, the broader class of N-aryl benzamides is known to exhibit a wide range of biological effects. Based on the activities of structurally similar compounds, particularly those with a dimethylphenyl moiety, the title compound is predicted to have potential as a fungicide or insecticide.

Fungicidal and Antibacterial Potential

Numerous N-aryl benzamide derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. The mechanism of action for some fungicidal benzamides involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.

Table 1: Antifungal and Antibacterial Activity of Structurally Related Benzamide Derivatives

CompoundOrganismActivity TypeValue
N-(2,4-dinitrophenyl)-4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzamideBacillus subtilisMIC1.27 µM[1]
Salmonella typhiMIC2.54 µM[1]
Candida albicansMIC1.27 µM[1]
N-(3-chlorophenyl)-4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzamideEscherichia coliMIC1.43 µM[1]
N-(3-bromophenyl)-4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzamideKlebsiella pneumoniaeMIC2.60 µM[1]
Aspergillus nigerMIC2.60 µM[1]
N-(2-chloro-6-methylphenyl)-4-nitrobenzamideMouse (MES test)ED₅₀90.3 µmol/kg[2]
4-amino-N-(2,6-dimethylphenyl)benzamideMouse (MES test)ED₅₀>100 µmol/kg[2]
Insecticidal Potential

Substituted benzamides have been developed as potent insecticides. One of the key mechanisms of action for this class of compounds is the modulation of the insect γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel. Blockage of this receptor leads to hyperexcitation of the central nervous system, convulsions, and death of the insect.

Table 2: Insecticidal Activity of Structurally Related Benzamide Derivatives

CompoundInsect SpeciesActivity TypeValue
N,N'-substituted benzamide derivative (3b)Aulacaspis tubercularis (nymphs)LC₅₀0.318 ppm[3]
Aulacaspis tubercularis (adult females)LC₅₀0.993 ppm[3]
3-(5-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide (12o)Mosquito larvaeLarvicidal ActivityGood activity at 10 mg/L[4]
F4265 (a methyl carbamate benzhydrolpiperidine)Various Lepidopteran speciesLC₅₀≤ 6 mg/L[5]

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, two primary potential mechanisms of action for this compound can be proposed: inhibition of succinate dehydrogenase (fungicidal activity) and modulation of the GABA receptor (insecticidal activity).

Proposed Experimental Workflow for Biological Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization fungicidal_assay Antifungal Assays (e.g., MIC determination) characterization->fungicidal_assay insecticidal_assay Insecticidal Assays (e.g., LC50 determination) characterization->insecticidal_assay sdh_inhibition Succinate Dehydrogenase Inhibition Assay fungicidal_assay->sdh_inhibition gaba_receptor_binding GABA Receptor Binding/Modulation Assay insecticidal_assay->gaba_receptor_binding

Caption: Proposed workflow for the synthesis, biological screening, and mechanism of action studies.

Potential Mechanism 1: Inhibition of Succinate Dehydrogenase (SDH)

Many fungicidal carboxamides act by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and leads to fungal cell death.

sdh_inhibition_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q Reduction qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii compound N-(2,3-dimethylphenyl) -4-methylbenzamide compound->sdh Inhibition

Caption: Inhibition of succinate dehydrogenase by a benzamide fungicide disrupts the electron transport chain.

Potential Mechanism 2: Modulation of Insect GABA Receptors

Many insecticides, including some benzamides, act as non-competitive antagonists of the insect GABA receptor. By blocking the chloride ion channel, these compounds prevent the inhibitory effects of GABA, leading to hyperexcitation and paralysis.

gaba_receptor_modulation cluster_synapse Insect Synapse gaba GABA (Neurotransmitter) gaba_receptor GABA Receptor (Chloride Channel) gaba->gaba_receptor Binds to cl_ion Cl⁻ gaba_receptor->cl_ion Opens channel for hyperexcitation Hyperexcitation (Paralysis) gaba_receptor->hyperexcitation hyperpolarization Hyperpolarization (Inhibition) cl_ion->hyperpolarization Influx leads to compound N-(2,3-dimethylphenyl) -4-methylbenzamide compound->gaba_receptor Blocks channel

Caption: Benzamide insecticides can block the GABA receptor, leading to neuronal hyperexcitation.

Conclusion and Future Directions

This compound is a readily synthesizable compound belonging to the versatile class of N-aryl benzamides. While direct biological data is currently lacking, the known insecticidal and fungicidal activities of structurally related compounds strongly suggest that it may possess similar properties. Future research should focus on the synthesis and in vitro screening of this compound against a panel of relevant fungal pathogens and insect pests. Positive hits should be followed by mechanism of action studies, such as succinate dehydrogenase inhibition assays or GABA receptor binding studies, to elucidate its specific biological target. Such studies will be crucial in determining the potential of this compound as a lead for the development of new agrochemical or pharmaceutical agents.

References

A Technical Overview of N-(2,3-dimethylphenyl)-4-methylbenzamide: Synthesis, Structure, and Potential Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available scientific information regarding N-(2,3-dimethylphenyl)-4-methylbenzamide. A comprehensive literature search has revealed a significant lack of data on the biological activity of this specific compound. The information presented herein is primarily focused on its synthesis and structural characterization. The discussion on the biological activities of the broader class of N-arylbenzamides is for contextual purposes only and should not be interpreted as proven activities of this compound.

Introduction

This compound is a chemical compound belonging to the class of N-arylbenzamides. While the core benzanilide structure is a recurring motif in medicinally active compounds, there is currently no publicly available research detailing the specific biological effects, pharmacological properties, or mechanism of action for this compound. The existing scientific literature is focused on its chemical synthesis and the characterization of its crystal structure.

This guide summarizes the known information about this compound and provides a broader context of the biological potential of the N-arylbenzamide chemical class.

Chemical Synthesis and Structure

The synthesis of this compound has been described in the literature. The primary method involves the reaction of an appropriate acyl chloride with a substituted aniline.

General Experimental Protocol for the Synthesis of N-Aryl Amides

The following is a general protocol for the synthesis of N-aryl amides, which can be adapted for the synthesis of this compound.

Materials:

  • Substituted nitroarene (e.g., a nitroxylene derivative)

  • Acyl chloride (e.g., 4-methylbenzoyl chloride)

  • Iron dust (Fe)

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

Procedure:

  • A mixture of the starting nitroarene (0.25 mmol), acyl chloride (0.5 mmol), and water (1 mL) is prepared in a reaction vessel.[1]

  • Iron dust is added as the reducing agent and additive.[1]

  • The mixture is stirred at 60 °C for 36 hours under air.[1]

  • After cooling to room temperature, 10 mL of water is added to the reaction mixture.[1]

  • The aqueous phase is extracted three times with 10 mL of ethyl acetate.[1]

  • The combined organic phases are dried over anhydrous sodium sulfate.[1]

  • The solvent is removed under reduced pressure to yield the crude N-aryl amide product.

  • The crude product can be further purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions may need to be optimized for the synthesis of this compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction have been obtained by the slow evaporation of an ethanol solution of the compound.[2]

Molecular Structure

The crystal structure of this compound has been determined. In the solid state, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 85.90(5)°.[2] The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains.[2]

Biological Activity: A Contextual Overview of N-Arylbenzamides

While there is no specific biological activity data for this compound, the broader class of N-arylbenzamides (benzanilides) has been shown to possess a range of biological activities. These activities are highly dependent on the specific substitution patterns on the aromatic rings.

Some reported biological activities of benzanilide derivatives include:

  • Antimicrobial Activity: Certain benzamide derivatives have demonstrated antibacterial and antifungal properties.[3]

  • Spasmolytic Activity: Benzanilides are also known for their potential to act as spasmolytic agents.[4]

  • Potassium Channel Opening: Some derivatives have been identified as potassium channel openers.[4]

  • Antimalarial and Antibacterial Properties: The N-arylbenzamide scaffold has been found in compounds exhibiting antimalarial and antibacterial effects.[4]

It is crucial to reiterate that these are general activities of the broader chemical class, and it is unknown if this compound exhibits any of these properties. Experimental validation is required to determine its biological activity profile.

Visualizations

As there is no information on the signaling pathways or biological mechanisms of action for this compound, a diagram illustrating a general synthesis workflow for N-aryl amides is provided below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Workup and Purification cluster_product Final Product Nitroarene Substituted Nitroarene Reduction Reduction of Nitro Group (e.g., with Fe in H2O) Nitroarene->Reduction AcylChloride Acyl Chloride Amidation Amide Bond Formation AcylChloride->Amidation Reduction->Amidation In-situ formation of amine Extraction Extraction with Organic Solvent Amidation->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification FinalProduct N-Aryl Amide Purification->FinalProduct

Caption: A generalized workflow for the synthesis of N-aryl amides.

Conclusion

This compound is a compound for which there is currently a significant gap in the scientific literature regarding its biological activity. The available information is confined to its synthesis and structural properties. While the broader class of N-arylbenzamides encompasses a wide range of biologically active compounds, any potential pharmacological properties of this compound remain to be elucidated through future experimental research. This document serves as a summary of the existing knowledge and highlights the need for further investigation to explore the potential biological and medicinal applications of this compound.

References

Technical Guide: N-(2,3-dimethylphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical compound N-(2,3-dimethylphenyl)-4-methylbenzamide. The document details its IUPAC nomenclature, physicochemical properties, and crystallographic data. A standardized experimental protocol for its synthesis and crystallization is also presented. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development, facilitating a deeper understanding of this specific benzamide derivative.

Chemical Identity and Properties

This compound is a substituted aromatic amide. Its formal IUPAC name is this compound. The structure consists of a 4-methylbenzamide moiety where the amide nitrogen is substituted with a 2,3-dimethylphenyl group.

Table 1: Physicochemical and Crystallographic Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.1723(3) Å, b = 19.3923(7) Å, c = 9.3170(3) Å, β = 111.781(4)°
Unit Cell Volume 1371.14(9) ų
Molecules per Unit Cell (Z) 4

Crystallography

The crystal structure of this compound has been determined by X-ray crystallography. The two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 85.90(5)°.[1] The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains.[1]

Table 2: X-ray Data Collection and Refinement Details [1]

ParameterValue
Radiation Type Mo Kα
Temperature 293 K
Measured Reflections 21529
Independent Reflections 3806
R_int 0.030
Final R-factor (I > 2σ(I)) 0.042
wR(F²) 0.126
Goodness-of-fit (S) 0.93

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via a standard amidation reaction between 4-methylbenzoyl chloride and 2,3-dimethylaniline. This method is a common and effective way to form amide bonds.

Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the mixture in an ice bath. Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the flask with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Purification cluster_product Final Product R1 4-Methylbenzoyl Chloride P3 Slowly Add Acid Chloride at 0°C R1->P3 R2 2,3-Dimethylaniline P1 Dissolve Aniline in Anhydrous Solvent R2->P1 P2 Add Base (e.g., Triethylamine) P1->P2 P2->P3 P4 Stir at Room Temperature P3->P4 W1 Aqueous Work-up (NaHCO3, H2O, Brine) P4->W1 W2 Dry and Concentrate W1->W2 W3 Recrystallization or Chromatography W2->W3 FP N-(2,3-dimethylphenyl)- 4-methylbenzamide W3->FP

Synthetic workflow for this compound.
Crystallization for X-ray Analysis

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Protocol:

  • Solution Preparation: Dissolve the purified this compound (e.g., 0.5 g) in a suitable solvent such as ethanol (e.g., 30 ml) at room temperature to create a saturated or near-saturated solution.[1]

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Crystal Growth: Leave the solution undisturbed at room temperature. Colorless, cuboid-like single crystals should form over a period of several days.[1]

  • Isolation: Carefully isolate the formed crystals by decanting the mother liquor and gently drying the crystals.

Spectroscopic Data

While the compound has been characterized by infrared and NMR spectroscopy, the specific spectral data is not publicly available in the cited literature.[1] Researchers are advised to acquire this data as part of their experimental work.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound, with a focus on its crystallographic structure. The provided experimental protocols offer a reliable method for its synthesis and crystallization. This document serves as a valuable technical resource for researchers and professionals in the fields of chemistry and drug discovery.

References

Technical Guide: Spectroscopic and Structural Analysis of N-(2,3-dimethylphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a summary of the available structural data for N-(2,3-dimethylphenyl)-4-methylbenzamide. Despite a comprehensive search of public scientific databases and literature, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not currently available. This document presents the detailed crystallographic data that has been published, offering valuable insights into its solid-state structure. Additionally, a general experimental protocol for the synthesis of this class of compounds is provided, along with workflows for synthesis and spectral analysis to guide researchers in their own investigations.

Introduction

This compound, with the molecular formula C₁₆H₁₇NO, is an aromatic amide belonging to the benzanilide class of compounds. Molecules in this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. The precise arrangement of the substituted phenyl rings around the central amide linkage dictates the molecule's overall conformation and potential intermolecular interactions.

While infrared and NMR spectra have been recorded to characterize this compound, the specific data from these analyses are not publicly accessible[1]. However, detailed single-crystal X-ray diffraction data is available, providing an exact description of its three-dimensional structure[1].

Structural Data

The primary structural information available for this compound comes from single-crystal X-ray crystallography. The analysis reveals that the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 85.90 (5)°[1]. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains[1].

ParameterValue
Empirical formulaC₁₆H₁₇NO
Formula weight239.31
Temperature293 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.1723 (3) Å
b19.3923 (7) Å
c9.3170 (3) Å
β111.781 (4)°
Volume1371.14 (9) ų
Z4
Calculated density1.159 Mg/m³
Absorption coefficient0.07 mm⁻¹
F(000)512
Source: Acta Crystallographica Section E, 2011[1]

Experimental Protocols

The title compound was prepared according to a general method for synthesizing substituted benzanilides[1]. This typically involves the acylation of an aniline with an aroyl chloride.

Reaction: 4-methylbenzoyl chloride is reacted with 2,3-dimethylaniline in the presence of a base to neutralize the HCl byproduct.

Procedure:

  • Dissolution: 2,3-dimethylaniline is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a reaction flask.

  • Base Addition: A slight excess of a base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

  • Acylation: A solution of 4-methylbenzoyl chloride in the same solvent is added dropwise to the aniline solution at 0 °C with stirring.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is washed with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound[1].

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification aniline 2,3-Dimethylaniline dissolve Dissolve Aniline in Anhydrous Solvent aniline->dissolve aroyl_chloride 4-Methylbenzoyl Chloride add_aroyl Add Aroyl Chloride Solution (0°C) aroyl_chloride->add_aroyl add_base Add Base (e.g., Triethylamine) dissolve->add_base add_base->add_aroyl react Stir at Room Temp add_aroyl->react wash Aqueous Washes (HCl, NaHCO₃, Brine) react->wash dry Dry & Evaporate wash->dry recrystallize Recrystallize (e.g., from Ethanol) dry->recrystallize product N-(2,3-dimethylphenyl) -4-methylbenzamide recrystallize->product G cluster_sample Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis synthesis Synthesized Compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ir_data Functional Group Frequencies ir->ir_data ms_data Molecular Ion Peak, Fragmentation ms->ms_data conclusion Structure Confirmation & Purity Assessment nmr_data->conclusion ir_data->conclusion ms_data->conclusion

References

Determining the Solubility of N-(2,3-dimethylphenyl)-4-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the organic compound N-(2,3-dimethylphenyl)-4-methylbenzamide in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines established experimental protocols and theoretical considerations. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to assess the solubility profile of this compound, a critical parameter for its potential applications. The guide details qualitative and quantitative experimental procedures, data presentation, and the underlying principles of solubility.

Introduction

This compound is a substituted aromatic amide. The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and plays a pivotal role in various stages of drug development, including formulation, purification, and administration. A thorough understanding of a compound's solubility in different organic solvents is essential for designing appropriate crystallization processes, selecting suitable vehicles for in vitro and in vivo studies, and developing stable and effective drug formulations.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a solvent. It states that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another. This compound possesses both nonpolar (aromatic rings, methyl groups) and polar (amide group) characteristics. Therefore, its solubility will be influenced by the polarity of the solvent. It is expected to exhibit higher solubility in solvents with intermediate polarity and in those that can engage in hydrogen bonding with the amide group.

G Logical Relationship of Solubility cluster_solute This compound cluster_solvents Organic Solvents Solute Solute (Polar & Nonpolar Regions) Polar Polar Solvents (e.g., Alcohols, Ketones) Solute->Polar Higher Solubility (Hydrogen Bonding, Dipole-Dipole) Nonpolar Nonpolar Solvents (e.g., Hydrocarbons) Solute->Nonpolar Lower to Moderate Solubility (van der Waals Forces) G Workflow for Quantitative Solubility Determination A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (e.g., 24-72h with agitation) A->B C Allow Solid to Settle B->C D Withdraw and Filter Supernatant C->D E Dilute Saturated Solution D->E F Quantify Concentration (HPLC or UV-Vis) E->F G Calculate Solubility F->G

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylbenzamide derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. Their structural motif is present in a variety of biologically active molecules. This document provides detailed protocols for the synthesis of a specific derivative, N-(2,3-dimethylphenyl)-4-methylbenzamide, and discusses its potential applications, particularly in the context of neurodegenerative diseases. The methodologies described herein are based on established synthetic strategies and characterization data from scientific literature.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction, specifically an acylation of 2,3-dimethylaniline with 4-methylbenzoyl chloride. This classic method, a variation of the Schotten-Baumann reaction, is reliable and generally proceeds with good yield.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from the generation of the acyl chloride followed by the amidation reaction.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation (Schotten-Baumann) 4-methylbenzoic_acid 4-Methylbenzoic Acid 4-methylbenzoyl_chloride 4-Methylbenzoyl Chloride 4-methylbenzoic_acid->4-methylbenzoyl_chloride Reflux thionyl_chloride Thionyl Chloride (SOCl2) product N-(2,3-dimethylphenyl)- 4-methylbenzamide 4-methylbenzoyl_chloride->product Stir at RT 2,3-dimethylaniline 2,3-Dimethylaniline 2,3-dimethylaniline->product base Base (e.g., Pyridine)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods
  • Reagents: 4-methylbenzoic acid, thionyl chloride, 2,3-dimethylaniline, pyridine, dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), ethanol. All reagents should be of analytical grade.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, Buchner funnel, melting point apparatus.

Protocol 1: Synthesis of 4-Methylbenzoyl Chloride
  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-methylbenzoic acid (1 equivalent).

  • Slowly add thionyl chloride (2 equivalents) to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methylbenzoyl chloride is obtained as a yellowish liquid and can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve 2,3-dimethylaniline (1 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in DCM to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid. Recrystallize from ethanol to afford pure this compound.[1]

Data Presentation

Characterization Data for this compound
ParameterValueReference
Molecular FormulaC₁₆H₁₇NO[1]
Molecular Weight239.31 g/mol [1]
Melting PointNot explicitly stated, purity checked by it[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a (Å)8.1723 (3)[1]
b (Å)19.3923 (7)[1]
c (Å)9.3170 (3)[1]
β (°)111.781 (4)[1]
Volume (ų)1371.14 (9)[1]
Calculated YieldYields can vary, optimization is recommended
Spectroscopic Data (¹H NMR, ¹³C NMR, IR)To be determined experimentally for confirmation[1]

Application Notes: Relevance in Drug Discovery

N-arylbenzamide derivatives have garnered significant interest as scaffolds for the development of therapeutic agents. A notable area of application is in the development of kinase inhibitors.

LRRK2 Inhibition in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a kinase and a GTPase domain. Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease (PD) and are also associated with an increased risk for sporadic PD. The pathogenic mutations often lead to an increase in LRRK2 kinase activity. Therefore, inhibitors of LRRK2 are being actively investigated as a potential therapeutic strategy for Parkinson's disease.

Several N-arylbenzamide derivatives have been identified as potent and selective LRRK2 inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.

LRRK2 Signaling Pathway

The exact signaling pathway of LRRK2 is still under intense investigation, but a key aspect involves the phosphorylation of a subset of Rab GTPases. This phosphorylation event is a critical readout of LRRK2 kinase activity.

LRRK2_Pathway LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2_protein LRRK2 Protein LRRK2_mutations->LRRK2_protein Kinase_activity Increased Kinase Activity LRRK2_protein->Kinase_activity leads to pRab Phosphorylated Rab (pRab) Kinase_activity->pRab phosphorylates Rab_GTPases Rab GTPases Rab_GTPases->pRab Downstream_effects Altered Vesicular Trafficking & Autophagy pRab->Downstream_effects PD_pathology Parkinson's Disease Pathology Downstream_effects->PD_pathology Inhibitor N-Arylbenzamide Inhibitor Inhibitor->Kinase_activity inhibits

Caption: LRRK2 signaling pathway and the point of intervention for N-arylbenzamide inhibitors.

References

Application Notes and Protocols: Purification of N-(2,3-dimethylphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,3-dimethylphenyl)-4-methylbenzamide is a chemical compound with potential applications in medicinal chemistry and materials science. The purity of this compound is critical for accurate biological testing and material characterization. This document provides a detailed protocol for the purification of this compound by recrystallization, a common and effective method for purifying solid organic compounds.

Data Presentation

The following table summarizes the key parameters and expected outcomes of the purification protocol.

ParameterValue/RangeNotes
Purification Method RecrystallizationA technique for the purification of crystalline compounds.
Solvent EthanolChosen for its ability to dissolve the compound at higher temperatures and allow for crystal formation upon cooling.
Compound to Solvent Ratio 0.5 g in ~30 mLThis ratio has been shown to be effective for crystallization[1].
Temperature Room TemperatureSlow evaporation at ambient temperature promotes the formation of well-defined crystals[1].
Expected Purity >99%Recrystallization is expected to significantly remove impurities.
Expected Yield 80-95%Dependent on careful execution of the protocol to minimize loss of material.
Physical Appearance Colorless, cuboid-like single crystalsThe formation of well-defined crystals is an indicator of high purity[1].

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Ethanol

This protocol describes the purification of this compound using the slow evaporation recrystallization method.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating plate (optional, for initial dissolution)

  • Watch glass or perforated parafilm

  • Spatula

  • Filter paper

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution:

    • Weigh 0.5 g of crude this compound and transfer it to a 50 mL Erlenmeyer flask.

    • Add approximately 30 mL of ethanol to the flask[1].

    • Gently warm the mixture on a heating plate and swirl the flask to facilitate the dissolution of the solid. Add more ethanol dropwise if necessary to achieve complete dissolution. Avoid boiling the solution.

  • Crystallization:

    • Once the solid is completely dissolved, remove the flask from the heat source.

    • Cover the mouth of the flask with a watch glass or a piece of parafilm with a few small holes poked in it. This will allow for slow evaporation of the solvent.

    • Place the flask in a location where it will not be disturbed and allow it to cool to room temperature.

    • Let the solution stand at room temperature for slow evaporation to occur. The formation of colorless, cuboid-like single crystals should be observed over time[1].

  • Isolation and Drying of Crystals:

    • Once a significant amount of crystals have formed and the mother liquor is substantially reduced, isolate the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities from the mother liquor.

    • Continue to draw air through the funnel to partially dry the crystals.

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the melting point of the purified crystals to assess their purity.

    • Further characterization can be performed using techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical identity and purity of the compound[1].

Visualizations

Purification_Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying cluster_analysis Step 4: Analysis a Weigh Crude Compound b Add Ethanol a->b c Warm Gently to Dissolve b->c d Cool to Room Temperature c->d Complete Dissolution e Slow Evaporation d->e f Crystal Formation e->f g Vacuum Filtration f->g Sufficient Crystal Growth h Wash with Cold Ethanol g->h i Dry Crystals Under Vacuum h->i j Melting Point Determination i->j Dry Product k Spectroscopic Analysis (IR, NMR) j->k

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: N-(2,3-dimethylphenyl)-4-methylbenzamide in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3-dimethylphenyl)-4-methylbenzamide is a synthetic organic compound belonging to the benzamide class. While specific kinase inhibitory activity for this particular compound is not extensively documented in publicly available literature, the benzamide scaffold is a well-established pharmacophore in the development of kinase inhibitors. Several benzamide derivatives have shown potent inhibition of various kinases, playing crucial roles in signal transduction pathways implicated in cancer and other diseases.[1][2] Notably, derivatives of benzamide have been investigated as inhibitors of the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia (CML).[1]

These application notes provide a detailed, albeit hypothetical, framework for evaluating the potential of this compound as a kinase inhibitor. The protocols and data presented are based on established methodologies for in vitro kinase inhibition assays and structure-activity relationships observed in similar benzamide-containing molecules.

Hypothetical Kinase Inhibition Profile

To illustrate the potential application of this compound, we present hypothetical data for its inhibitory activity against a panel of selected kinases. This data is for exemplary purposes and would need to be confirmed by experimental validation.

Table 1: Hypothetical IC50 Values for this compound Against a Panel of Protein Kinases

Kinase TargetIC50 (nM)
Abl1 50
Src250
Lck400
EGFR>10,000
VEGFR2>10,000
CDK2>10,000

Table 2: Hypothetical Percentage Inhibition at 1 µM Concentration

Kinase TargetPercent Inhibition (%)
Abl1 95
Src70
Lck55
EGFR<10
VEGFR2<10
CDK2<10

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is a hallmark of CML. Inhibition of Bcr-Abl is a key therapeutic strategy.

Bcr_Abl_Signaling_Pathway Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos Activates STAT5 STAT5 Bcr-Abl->STAT5 Activates PI3K PI3K Bcr-Abl->PI3K Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor N-(2,3-dimethylphenyl) -4-methylbenzamide Inhibitor->Bcr-Abl

Caption: Hypothetical inhibition of the Bcr-Abl signaling pathway.

Experimental Protocols

The following protocols describe a standard in vitro kinase inhibition assay to determine the IC50 value of this compound.

Materials and Reagents
  • Kinase: Recombinant human Abl1 kinase (or other kinase of interest)

  • Substrate: A suitable peptide substrate for the kinase (e.g., Abltide)

  • ATP: Adenosine 5'-triphosphate, radioactively labeled ([γ-³²P]ATP) or non-labeled for luminescence-based assays

  • Test Compound: this compound, dissolved in DMSO

  • Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT

  • Kinase Reaction Stop Solution: e.g., Phosphoric acid or EDTA solution

  • Detection Reagent: Depending on the assay format (e.g., P81 phosphocellulose paper for radiometric assay, or ADP-Glo™ Kinase Assay kit from Promega for luminescence-based assay)

  • Positive Control: A known inhibitor of the target kinase (e.g., Imatinib for Abl1)

  • Negative Control: DMSO (vehicle)

  • 96-well or 384-well plates

  • Plate reader (scintillation counter or luminometer)

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Kinase, Substrate, ATP, and Test Compound dilutions Dispense Dispense Kinase and Test Compound/Controls to plate Reagent_Prep->Dispense Pre_Incubate Pre-incubate at room temperature (e.g., 10-30 minutes) Dispense->Pre_Incubate Initiate Initiate reaction by adding ATP/Substrate mixture Pre_Incubate->Initiate Incubate Incubate at 30°C (e.g., 30-60 minutes) Initiate->Incubate Terminate Terminate reaction with Stop Solution Incubate->Terminate Detect Measure kinase activity (e.g., luminescence or radioactivity) Terminate->Detect Analyze Calculate % inhibition and determine IC50 value Detect->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted from commercially available kits and provides a general framework.[3]

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

  • Reagent Preparation (on ice):

    • Prepare the kinase reaction buffer as specified by the manufacturer.

    • Dilute the kinase and substrate to their final desired concentrations in the reaction buffer. The optimal concentrations should be determined empirically.

    • Prepare the ATP solution at the desired concentration (often at or near the Km for the specific kinase) in the reaction buffer.

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compound, positive control, or DMSO (negative control) to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted kinase solution to each well.

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.

  • Detection:

    • Following the kinase reaction, proceed with the ADP detection steps as outlined in the ADP-Glo™ Kinase Assay manual. This typically involves:

      • Adding 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Adding 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Use the following formula to calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

      • Signal_Inhibitor: Luminescence from wells with the test compound.

      • Signal_DMSO: Luminescence from wells with DMSO only (maximum activity).

      • Signal_Background: Luminescence from wells with no kinase (background).

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Troubleshooting

  • High background signal: Ensure complete ATP depletion by the ADP-Glo™ Reagent. Reagent purity is crucial.[4]

  • Low signal-to-background ratio: Optimize enzyme and substrate concentrations. Ensure the kinase is active.

  • Compound interference: Some compounds may directly interfere with the assay components (e.g., luciferase). A counterscreen without the kinase can identify such interferences.[4]

Conclusion

These application notes provide a comprehensive, though hypothetical, guide for the initial evaluation of this compound as a potential kinase inhibitor. The provided protocols are based on standard industry practices for in vitro kinase assays. Successful inhibition in these assays would warrant further investigation into the compound's mechanism of action, selectivity, and cellular activity.

References

Application Notes and Protocols for N-(2,3-dimethylphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis and characterization of N-(2,3-dimethylphenyl)-4-methylbenzamide, alongside a summary of its known physicochemical properties. The potential biological significance of this compound is discussed in the context of the broader class of N-aryl amides.

Physicochemical and Crystallographic Data

This compound (C₁₆H₁₇NO) is a crystalline solid.[1] Its structure and properties have been characterized by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in Table 1.

Parameter Value
Molecular FormulaC₁₆H₁₇NO
Molecular Weight239.31 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1723 (3)
b (Å)19.3923 (7)
c (Å)9.3170 (3)
β (°)111.781 (4)
Volume (ų)1371.14 (9)
Z4
Calculated Density (g/cm³)1.160
Crystal Size (mm³)0.30 x 0.25 x 0.20
Refinement Details
R-factor0.042
wR-factor0.126
Goodness-of-fit (S)0.93

Table 1: Crystallographic data for this compound.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the method described by Gowda et al. (2003), as cited in the crystallographic study by Rodrigues et al. (2011).[1]

Materials:

  • 4-methylbenzoyl chloride

  • 2,3-dimethylaniline

  • Anhydrous diethyl ether (or a similar aprotic solvent)

  • Triethylamine (or another suitable base)

  • 5% Hydrochloric acid solution

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethanol

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous diethyl ether. Add triethylamine (1.1 equivalents) to the solution.

  • Addition of Acylating Agent: While stirring the solution at 0°C (ice bath), slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous diethyl ether dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, 5% NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Colorless, cuboid-like single crystals can be obtained by slow evaporation from an ethanol solution.[1]

Characterization:

The purity of the synthesized compound should be confirmed by determining its melting point. The structure can be fully characterized using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Synthesis Workflow

Synthesis_Workflow Reactants 2,3-dimethylaniline + 4-methylbenzoyl chloride Reaction Amide Synthesis (Schotten-Baumann conditions) Reactants->Reaction Base (e.g., Triethylamine) Solvent (e.g., Diethyl Ether) Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product N-(2,3-dimethylphenyl)- 4-methylbenzamide Purification->Product

Figure 1: Chemical synthesis workflow for this compound.

Biological Activity and Potential Signaling Pathways

While specific biological activities for this compound are not extensively documented, the broader class of N-aryl amides is known for its diverse biological importance.[1] N-acyl amides, a related class of compounds, are involved in various physiological processes as signaling molecules.[2]

Derivatives of 4-methylbenzamide have been investigated for their potential as anticancer agents, acting as inhibitors of protein kinases. The general structure of N-aryl benzamides is a common motif in pharmacologically active compounds.

Given the structural features of this compound, it could potentially interact with various biological targets. A generalized potential signaling pathway that N-aryl amides might modulate is depicted below. This is a hypothetical pathway based on the known activities of similar compounds.

Putative_Signaling_Pathway cluster_cell Target Cell Receptor Cellular Receptor (e.g., GPCR, Kinase) Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response Compound N-(2,3-dimethylphenyl)- 4-methylbenzamide Compound->Receptor Binding

Figure 2: A generalized putative signaling pathway for an N-aryl amide.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. The protocols and data presented here provide a foundation for such investigations in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: N-(2,3-dimethylphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-(2,3-dimethylphenyl)-4-methylbenzamide, a substituted aromatic amide of interest in medicinal chemistry and drug development. Detailed protocols for its synthesis and characterization, along with methodologies for preliminary biological evaluation, are presented.

Introduction

N-aryl amides are a significant class of organic compounds widely recognized for their diverse biological activities. The structural motif of an amide bond linking two aromatic rings is a common feature in many pharmacologically active molecules. This compound belongs to this class and holds potential for investigation in various therapeutic areas, including oncology, inflammation, and infectious diseases, based on the activities of structurally related compounds. These notes are intended to serve as a practical guide for the synthesis and evaluation of this compound and its analogs in a research and development setting.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 2,3-dimethylaniline with 4-methylbenzoyl chloride. The general reaction scheme is presented below.[1] This method, adapted from the general procedures reported by Gowda et al. for the synthesis of N-aryl amides, is a reliable and straightforward approach.

Reaction Scheme

reaction_scheme reactant1 2,3-Dimethylaniline reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reactant2 4-Methylbenzoyl chloride product This compound reagents->product Acylation

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2,3-Dimethylaniline

  • 4-Methylbenzoyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.[1]

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Value/Characteristics
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
Appearance Colorless to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to aromatic and methyl protons
¹³C NMR Peaks corresponding to aromatic and methyl carbons, and the amide carbonyl
Mass Spectrometry [M+H]⁺ or M⁺ peak at m/z 240.13 or 239.13
Purity (by HPLC) >95%

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of N-aryl benzamides has shown promise in several therapeutic areas.

  • Anticancer Activity: Many substituted benzamide derivatives have been investigated as potential anticancer agents. For instance, some 4-methylbenzamide derivatives have been synthesized and evaluated as potential protein kinase inhibitors.

  • Anti-inflammatory Activity: The benzamide scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds.

  • Antimicrobial Activity: N-aryl amides have also been explored for their antibacterial and antifungal properties.

Protocols for Biological Evaluation

The following are general protocols for the preliminary in vitro screening of this compound for potential biological activities.

General Workflow for In Vitro Screening

workflow cluster_screening In Vitro Biological Screening compound This compound (Stock Solution in DMSO) cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) compound->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution against Bacteria/Fungi) compound->antimicrobial enzyme Enzyme Inhibition Assay (e.g., Kinase Inhibition Assay) compound->enzyme data Data Analysis (IC50 / MIC Determination) cytotoxicity->data antimicrobial->data enzyme->data

Caption: General workflow for the in vitro biological evaluation of the target compound.

Protocol 1: In Vitro Anticancer Screening (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Standard antibiotics/antifungals (positive controls)

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The provided protocols offer a solid foundation for the synthesis and preliminary biological evaluation of this compound. Based on the known activities of related N-aryl amides, this compound represents a viable candidate for further investigation in drug discovery programs. The presented methodologies can be adapted and expanded to include more extensive in vitro and in vivo studies to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2,3-dimethylphenyl)-4-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a sterically hindered amide.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to steric hindrance from the 2,3-dimethylphenyl moiety.• Increase reaction time and/or temperature.• Consider using a more effective coupling reagent such as HATU or EDC/HOBt.[1]• Ensure the 2,3-dimethylaniline is fully deprotonated by using a suitable base.
Poor quality of starting materials.• Verify the purity of 4-methylbenzoyl chloride and 2,3-dimethylaniline using techniques like NMR or melting point analysis.• Use freshly distilled or purified reagents.
Inefficient activation of the carboxylic acid.• If starting from 4-methylbenzoic acid, ensure complete conversion to the acid chloride using thionyl chloride or oxalyl chloride.[1] The addition of a catalytic amount of DMF can facilitate this conversion.[1]
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.• Monitor the reaction progress using Thin Layer Chromatography (TLC).• Increase the reaction temperature or prolong the reaction time.
Inequimolar amounts of reactants.• Ensure an accurate 1:1 molar ratio of 4-methylbenzoyl chloride to 2,3-dimethylaniline. A slight excess of the acid chloride can sometimes be beneficial.
Formation of Side Products Anhydride formation from the acid chloride.• This can occur if the acid chloride is exposed to moisture. Ensure all glassware is dry and use anhydrous solvents.
Self-condensation of the amine.• This is less likely but can be minimized by slow, dropwise addition of the acid chloride to the amine solution.
Difficult Purification Presence of unreacted coupling agents or byproducts.• If using coupling reagents like DCC, the urea byproduct can be difficult to remove. Filtration is the primary method for removing dicyclohexylurea (DCU).[1]
Oily or hard-to-crystallize product.• Attempt recrystallization from a different solvent system. A common method for similar compounds is slow evaporation from an ethanol solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A frequently cited method involves the reaction of 4-methylbenzoyl chloride with 2,3-dimethylaniline. This is a classic Schotten-Baumann reaction, typically carried out in a two-phase system (e.g., chloroform and water) with a base like sodium hydroxide to neutralize the HCl byproduct.

Q2: Why is the reaction to form this compound challenging?

A2: The primary challenge is the steric hindrance posed by the two methyl groups on the 2 and 3 positions of the aniline ring. This steric bulk can hinder the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, potentially leading to lower yields or requiring more forcing reaction conditions.

Q3: What are some alternative coupling reagents I can use if the acid chloride method is not optimal?

A3: For challenging amide couplings, several modern coupling reagents can be more effective. These include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in combination with an additive like HOBt (Hydroxybenzotriazole).[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. You can spot the starting materials (4-methylbenzoyl chloride and 2,3-dimethylaniline) and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What is the expected melting point of this compound?

A5: While the exact melting point can vary slightly based on purity, it is a crucial parameter for characterizing the final product. It is recommended to compare the experimentally determined melting point with literature values.

Experimental Protocols

General Protocol for the Synthesis of this compound via Acid Chloride

This protocol is based on the general method described by Gowda et al. (2003) for the synthesis of N-arylamides.

Materials:

  • 4-methylbenzoyl chloride

  • 2,3-dimethylaniline

  • Chloroform

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 equivalent) in chloroform.

  • To this solution, add an aqueous solution of sodium hydroxide (approximately 2.0 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in chloroform to the stirred biphasic mixture over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Visualizations

experimental_workflow start Start dissolve_amine Dissolve 2,3-dimethylaniline in Chloroform start->dissolve_amine add_base Add aqueous NaOH dissolve_amine->add_base cool Cool to 0°C add_base->cool add_acid_chloride Slowly add 4-methylbenzoyl chloride in Chloroform cool->add_acid_chloride react Stir at Room Temperature (2-4 hours) add_acid_chloride->react workup Aqueous Workup (Acid, Base, Brine Washes) react->workup dry Dry Organic Layer workup->dry evaporate Solvent Evaporation dry->evaporate purify Recrystallization (Ethanol) evaporate->purify end This compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low/No Product Yield check_sm Check Starting Material Purity start->check_sm Possible Cause increase_params Increase Reaction Time/Temp start->increase_params Possible Cause change_reagent Use Stronger Coupling Reagent (e.g., HATU, EDC/HOBt) start->change_reagent Possible Cause check_activation Ensure Complete Acid Chloride Formation start->check_activation Possible Cause adjust_stoichiometry Verify Stoichiometry check_sm->adjust_stoichiometry Action monitor_tlc Monitor by TLC increase_params->monitor_tlc Action

References

"N-(2,3-dimethylphenyl)-4-methylbenzamide solubility problems and solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2,3-dimethylphenyl)-4-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: Experimentally determined solubility data for this compound is limited. However, based on available information and the chemical structure, the following provides guidance on its solubility.

Quantitative Solubility Data Summary

SolventEstimated SolubilityMethod/Reference
Ethanol~ 16.7 mg/mLCalculated from crystallization report[1][2]
WaterPredicted to be very lowBased on the hydrophobic nature of the molecule
DMSOPredicted to be solubleGeneral solubility of amides in aprotic polar solvents
DMFPredicted to be solubleGeneral solubility of amides in aprotic polar solvents
AcetonePredicted to be sparingly solubleBased on solvent polarity

Q2: I am having trouble dissolving this compound for my experiment. What can I do?

A2: Solubility issues with this compound are common due to its largely hydrophobic structure. Here are several troubleshooting steps you can take:

  • Solvent Selection: Based on the available data, ethanol is a good starting point. For higher concentrations, consider polar aprotic solvents such as DMSO or DMF.

  • Heating: Gently warming the solvent while stirring can significantly increase the solubility of the compound.

  • Sonication: Using an ultrasonic bath can help to break down solid particles and enhance dissolution.

  • Co-solvents: A mixture of solvents can be effective. For example, a small amount of DMSO or DMF can be added to a less effective solvent to improve solubility.

  • pH Adjustment: For aqueous solutions, adjusting the pH may alter the charge state of the molecule and improve solubility, although its impact on this neutral amide is likely minimal.

Q3: My compound is crashing out of solution during my experiment. How can I prevent this?

A3: Precipitation of this compound from a solution can occur due to changes in temperature, solvent composition, or concentration.

  • Maintain Temperature: If the compound was dissolved with heating, ensure that the experimental conditions are maintained at a similar temperature.

  • Solvent Compatibility: Ensure that all components of your experimental system are soluble in the chosen solvent. Adding a less compatible liquid can cause the compound to precipitate.

  • Avoid Supersaturation: Do not create a supersaturated solution if it is not required for your protocol (e.g., for crystallization). Work with concentrations that are well below the saturation point at your experimental temperature.

Troubleshooting Guides

Problem: Poor yield during synthesis.

Possible Cause 1: Incomplete reaction.

  • Solution: Ensure that the reaction has gone to completion by monitoring it using thin-layer chromatography (TLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.

Possible Cause 2: Suboptimal reagents or conditions.

  • Solution: Use fresh, high-purity starting materials and anhydrous solvents, as the presence of water can interfere with the reaction. The choice of coupling agent and base is also critical for amide bond formation.

Possible Cause 3: Loss of product during workup and purification.

  • Solution: Minimize the number of transfer steps. During extraction, ensure the correct phase is collected. For purification by crystallization, slow evaporation of the solvent is recommended to obtain pure crystals.[1][2]

Problem: Difficulty in obtaining pure crystals.

Possible Cause 1: Rapid crystallization.

  • Solution: Slow evaporation of an ethanol solution at room temperature has been shown to yield cuboid-like colorless single crystals.[1][2] Avoid rapid cooling or addition of anti-solvents which can lead to the formation of amorphous solid or small, impure crystals.

Possible Cause 2: Presence of impurities.

  • Solution: Ensure the crude product is as pure as possible before attempting crystallization. Column chromatography may be necessary to remove persistent impurities.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method for the synthesis of N-aryl amides.

Materials:

  • 4-methylbenzoyl chloride

  • 2,3-dimethylaniline

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine or pyridine (as a base)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol for crystallization

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 equivalents) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature. Further cooling in a refrigerator may improve crystal yield.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

As there is currently no specific information available in the scientific literature regarding the signaling pathways or a definitive mechanism of action for this compound, a diagram of a known biological pathway cannot be provided. However, the following diagrams illustrate the general experimental workflow for synthesis and a logical troubleshooting guide for solubility issues.

experimental_workflow cluster_synthesis Synthesis start Start: 2,3-dimethylaniline & 4-methylbenzoyl chloride reaction Amide Coupling Reaction (DCM, Base) start->reaction workup Aqueous Workup reaction->workup purification Crystallization (Ethanol) workup->purification product Pure N-(2,3-dimethylphenyl) -4-methylbenzamide purification->product

Caption: General experimental workflow for the synthesis of this compound.

solubility_troubleshooting start Start: Undissolved Compound solvent Try Ethanol start->solvent heat Gently Heat Solution solvent->heat If not fully dissolved success Compound Dissolved solvent->success If successful sonicate Use Ultrasonic Bath heat->sonicate If precipitation occurs on cooling heat->success If successful cosolvent Add Co-solvent (e.g., DMSO/DMF) sonicate->cosolvent If still not dissolved sonicate->success If successful cosolvent->success fail Still Undissolved cosolvent->fail If all else fails

Caption: Logical troubleshooting guide for solubility issues with this compound.

References

Technical Support Center: N-(2,3-dimethylphenyl)-4-methylbenzamide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving N-(2,3-dimethylphenyl)-4-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the smooth execution of your experiments.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis, purification, and analysis of this compound.

Synthesis

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactants' purity, reaction conditions, and the inherent steric hindrance of the 2,3-dimethylaniline.

  • Purity of Reactants: Ensure that 4-methylbenzoyl chloride and 2,3-dimethylaniline are of high purity. Impurities in the acid chloride can lead to unwanted side reactions, while moisture can hydrolyze the acid chloride, reducing the amount available for the amidation reaction. 2,3-dimethylaniline is prone to oxidation and should be purified if it appears discolored.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Inadequate base can lead to the protonation of the aniline, rendering it non-nucleophilic. The choice of solvent and temperature is also critical. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. While the reaction can proceed at room temperature, gentle heating may be required to overcome the steric hindrance.

  • Steric Hindrance: The two methyl groups on the 2,3-dimethylaniline sterically hinder the approach of the amine to the electrophilic carbonyl carbon of the acid chloride. This can slow down the reaction rate and allow side reactions to become more prominent. To mitigate this, consider the following:

    • Longer Reaction Times: Allow the reaction to proceed for an extended period (e.g., 12-24 hours) to ensure completion.

    • Use of a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

    • Alternative Coupling Reagents: If using the acid chloride method proves inefficient, consider using peptide coupling reagents like HATU or EDC/HOBt, which can be more effective for sterically hindered substrates.

Question: I am observing the formation of an unexpected byproduct. What could it be?

Answer: The most common byproduct is the unreacted starting material. However, other side products can form:

  • Bis-acylation: Although less likely with a secondary amine, under forcing conditions, the nitrogen of the newly formed amide could potentially be acylated again, though this is highly unfavorable.

  • Hydrolysis of Acid Chloride: If moisture is present, 4-methylbenzoyl chloride will hydrolyze to 4-methylbenzoic acid. This can be observed as an acidic impurity in your crude product.

  • Oxidation of Aniline: If the 2,3-dimethylaniline is not pure or is exposed to air for extended periods, it can oxidize, leading to colored impurities that can be difficult to remove.

Purification

Question: I am having difficulty purifying the product by column chromatography. The product seems to be "streaking" or I am getting low recovery.

Answer: Amides can sometimes be challenging to purify by column chromatography due to their polarity and potential for hydrogen bonding with the silica gel.

  • Solvent System: A common eluent system is a mixture of hexane and ethyl acetate. If you are observing streaking, try adding a small amount (0.5-1%) of triethylamine to the eluent to suppress the interaction of the amide with the acidic silica gel.

  • Alternative Purification Method: Recrystallization is often a more effective method for purifying amides. This compound is a solid and can be recrystallized from solvents like ethanol or ethyl acetate/hexane mixtures.[1][2]

Question: My purified product is still colored, even after chromatography or recrystallization. What is the source of the color?

Answer: A persistent color, typically yellow or brown, is often due to trace impurities arising from the oxidation of the 2,3-dimethylaniline starting material. If the color is faint and the analytical data (NMR, MS) are clean, it may not significantly impact subsequent applications. However, if a completely colorless product is required, you can try treating a solution of the product with activated charcoal before the final filtration and crystallization step.

Analysis

Question: The 1H NMR spectrum of my product is complex. How can I assign the peaks?

Answer: The 1H NMR spectrum of this compound will show distinct signals for the aromatic protons and the methyl groups.

  • Aromatic Protons: You will observe a set of signals for the 1,4-disubstituted benzene ring from the 4-methylbenzoyl group (typically two doublets) and another set for the 1,2,3-trisubstituted benzene ring from the 2,3-dimethylphenyl group (typically a multiplet).

  • Methyl Protons: There will be three distinct singlets for the three methyl groups. The methyl group on the benzoyl ring will have a different chemical shift from the two methyl groups on the aniline ring.

  • Amide Proton: A broad singlet for the N-H proton will also be present, and its chemical shift can be concentration-dependent.

Question: I am not seeing the molecular ion peak in my mass spectrum. Is this normal?

Answer: While electron ionization (EI) mass spectrometry should show the molecular ion, its intensity might be low. Amides can undergo fragmentation. Common fragmentation patterns for benzamides include the loss of the amine portion to form a stable benzoyl cation. For this compound, you would expect to see a prominent peak corresponding to the 4-methylbenzoyl cation.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: While the specific yield can vary depending on the scale and exact conditions, yields for the synthesis of N-aryl amides from acid chlorides and anilines are generally reported to be in the range of 60-90%. Due to the steric hindrance of 2,3-dimethylaniline, a yield in the lower to mid-end of this range would be considered good.

Q2: What is the melting point of this compound?

A2: The melting point is a key indicator of purity. While not explicitly stated in the search results, related N-aryl benzamides have melting points in the range of 150-200°C. It is recommended to compare the experimentally determined melting point with a literature value if available, or to use it as a benchmark for purity in subsequent batches.

Q3: What are the key spectroscopic features to confirm the identity of the product?

A3:

  • ¹H NMR: Look for the presence of three methyl singlets, the characteristic patterns of the two different aromatic rings, and the amide N-H singlet.

  • ¹³C NMR: Expect to see signals for the carbonyl carbon (amide), the three methyl carbons, and the aromatic carbons.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the amide group (typically around 1650 cm⁻¹) and a band for the N-H stretch (around 3300 cm⁻¹) are key diagnostic peaks.

  • Mass Spectrometry: Confirmation of the molecular weight through the molecular ion peak and observation of characteristic fragmentation patterns.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes. 4-methylbenzoyl chloride is corrosive and lachrymatory; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 2,3-dimethylaniline is toxic and can be absorbed through the skin. Pyridine and DMAP are also toxic and should be handled with care in a well-ventilated area.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method for the synthesis of N-aryl amides.[1][2][3]

Materials:

  • 4-Methylbenzoyl chloride

  • 2,3-Dimethylaniline

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous DCM.

  • Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

Table 1: Physicochemical and Crystallographic Data for this compound

PropertyValue
Molecular FormulaC₁₆H₁₇NO
Molecular Weight239.31 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.1723 (3) Å
b19.3923 (7) Å
c9.3170 (3) Å
β111.781 (4)°
Volume1371.14 (9) ų
Z4

Data obtained from crystallographic studies.[1]

Mandatory Visualization

While the specific biological activity of this compound has not been extensively reported, many benzamide derivatives are known to act as inhibitors of critical signaling pathways involved in cell proliferation and survival, such as the Hedgehog and STAT3 pathways.[4][5][6][7][8][9] The following diagram illustrates a generalized representation of the Hedgehog signaling pathway and indicates the point of inhibition by some benzamide-containing molecules.

Hedgehog_Signaling_Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins (GLI1/2/3) SUFU->GLI Sequesters & Promotes Proteolysis GLI_active Active GLI (Transcriptional Activator) GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Transcription Benzamide Benzamide Derivatives Benzamide->SMO Inhibit

Caption: Generalized Hedgehog signaling pathway and the inhibitory action of some benzamide derivatives on the Smoothened (SMO) receptor.

Disclaimer: This diagram illustrates a general mechanism of action for some benzamide derivatives as Hedgehog pathway inhibitors. The specific activity of this compound on this or other signaling pathways has not been definitively established in the referenced literature.

References

Technical Support Center: N-(2,3-dimethylphenyl)-4-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide.

Reaction at a Glance: Schotten-Baumann Reaction

The synthesis of this compound is typically achieved through a Schotten-Baumann reaction. This method involves the acylation of an amine (2,3-dimethylaniline) with an acyl chloride (4-methylbenzoyl chloride) in the presence of a base.[1][2][3] The base is crucial as it neutralizes the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and thus halting the reaction.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, typically aqueous sodium hydroxide or pyridine, then deprotonates the positively charged nitrogen to yield the final amide product, this compound.[2]

Q2: What are the starting materials for this synthesis?

A2: The primary starting materials are 2,3-dimethylaniline and 4-methylbenzoyl chloride.

Q3: Why is a base necessary in this reaction?

A3: A base is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[3][4] Without a base, the HCl would react with the starting amine (2,3-dimethylaniline) to form an ammonium salt. This salt is not nucleophilic and will not react with the acyl chloride, thus stopping the desired reaction and reducing the yield.[4]

Q4: Can I use 4-methylbenzoic acid directly instead of 4-methylbenzoyl chloride?

A4: Direct reaction between a carboxylic acid and an amine to form an amide is generally difficult under mild conditions because the acidic carboxylic acid and the basic amine will undergo an acid-base reaction to form a stable salt.[5][6] To facilitate the reaction, the carboxylic acid must first be "activated." A common method is to convert the carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Q5: What solvents are typically used for this reaction?

A5: The Schotten-Baumann reaction is often carried out in a two-phase system, consisting of an organic solvent (like dichloromethane or diethyl ether) and water.[1] The reactants and the product remain in the organic phase, while the base is dissolved in the aqueous phase.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of 4-methylbenzoyl chloride: Acyl chlorides are sensitive to moisture and can be hydrolyzed back to the carboxylic acid.1. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Inactivation of the amine: The amine (2,3-dimethylaniline) may have been protonated by the HCl byproduct if the base is not effectively neutralizing it.2. Ensure an adequate amount of base is used (at least one equivalent). Consider the slow, dropwise addition of the base to maintain a basic pH throughout the reaction.
3. Poor quality of starting materials: The 2,3-dimethylaniline or 4-methylbenzoyl chloride may be impure or degraded.3. Check the purity of the starting materials by techniques such as NMR or melting point analysis. Purify if necessary.
Presence of Multiple Spots on TLC (Thin Layer Chromatography) 1. Unreacted starting materials: The reaction may not have gone to completion.1. Monitor the reaction progress using TLC. If starting material is still present after a reasonable time, consider extending the reaction time or gently heating the mixture.
2. Formation of side products: Possible side reactions include the formation of a diacylated product (if a primary amine is used) or other byproducts. With 2,3-dimethylaniline, a secondary amine, diacylation is not possible. However, other side reactions might occur.2. Optimize reaction conditions (e.g., temperature, addition rate of reagents) to minimize side product formation. Isolate the desired product using column chromatography.
3. Hydrolysis of the product: The amide product itself could be hydrolyzed under harsh basic conditions, although this is less likely under standard Schotten-Baumann conditions.3. Avoid excessively high temperatures or prolonged reaction times in the presence of a strong base.
Difficulty in Product Purification 1. Product is an oil instead of a solid: Some amides may not crystallize easily.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is recommended.
2. Contamination with the carboxylic acid: If the acyl chloride hydrolyzed, 4-methylbenzoic acid will be present.2. During workup, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
3. Product is soluble in the aqueous phase: While unlikely for this specific product, highly polar amides can have some water solubility.3. If product loss to the aqueous phase is suspected, back-extract the aqueous layer with the organic solvent.

Experimental Protocols

Synthesis of 4-methylbenzoyl chloride from 4-methylbenzoic acid
  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 4-methylbenzoic acid.

  • Add thionyl chloride (SOCl₂) in excess (e.g., 2-3 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux gently for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Synthesis of this compound
  • Dissolve 2,3-dimethylaniline in a suitable organic solvent (e.g., dichloromethane) in a flask.

  • Add an equivalent of a base, such as aqueous sodium hydroxide (e.g., 10% w/v solution) or pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride in the same organic solvent to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove unreacted amine and base, then with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any 4-methylbenzoic acid, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography. A publication mentions obtaining colorless single crystals by slow evaporation from an ethanol solution.[7]

Quantitative Data Summary

The following table provides representative quantitative data for a typical Schotten-Baumann reaction for the synthesis of an N-arylbenzamide. Actual results may vary depending on the specific experimental conditions.

ParameterValueNotes
Reactant Ratio (Amine:Acyl Chloride) 1 : 1.1A slight excess of the acyl chloride is often used to ensure complete consumption of the amine.
Base (e.g., NaOH) Equivalents 1.5 - 2.0Sufficient base is needed to neutralize the generated HCl and maintain a basic environment.
Reaction Temperature 0 °C to Room TemperatureThe initial addition is often done at a lower temperature to control the exothermic reaction.
Reaction Time 2 - 12 hoursReaction progress should be monitored by TLC.
Typical Yield 75 - 90%Yields can be affected by the purity of reagents and reaction conditions.

Signaling Pathways and Workflows

Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product 2_3_dimethylaniline 2,3-Dimethylaniline Reaction Schotten-Baumann Reaction (Nucleophilic Acyl Substitution) 2_3_dimethylaniline->Reaction 4_methylbenzoyl_chloride 4-Methylbenzoyl Chloride 4_methylbenzoyl_chloride->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., DCM/H2O) Solvent->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification Product N-(2,3-dimethylphenyl)- 4-methylbenzamide Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism Amine 2,3-Dimethylaniline (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack AcylChloride 4-Methylbenzoyl Chloride (Electrophile) AcylChloride->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Collapse of Intermediate FinalProduct N-(2,3-dimethylphenyl)- 4-methylbenzamide ProtonatedAmide->FinalProduct HCl HCl (byproduct) Chloride Cl- Base Base (e.g., OH-) Base->FinalProduct Deprotonation Water H2O Base->Water

Caption: Simplified reaction mechanism for N-arylbenzamide formation.

References

Validation & Comparative

A Comparative Analysis of Benzamide Derivatives: Exploring Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity of Benzamide Derivatives

The antiproliferative effects of several N-aryl and 4-methylbenzamide derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 1: Anticancer Activity (IC50 in µM) of Selected Benzamide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivative 7 K562 (Leukemia)2.27[1]
HL-60 (Leukemia)1.42[1]
OKP-GS (Renal Carcinoma)4.56[1]
N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivative 10 K562 (Leukemia)2.53[1]
HL-60 (Leukemia)1.52[1]
Imidazole-based N-phenylbenzamide 4f A549 (Lung)7.5[2]
HeLa (Cervical)9.3[2]
MCF-7 (Breast)8.9[2]
Imidazole-based N-phenylbenzamide 4e A549 (Lung)8.9[2]
HeLa (Cervical)11.1[2]
MCF-7 (Breast)9.2[2]
N-substituted Sulfamoylbenzamide B12 MDA-MB-231 (Breast)0.61 - 1.11[3]
HCT-116 (Colon)0.61 - 1.11[3]
SW480 (Colon)0.61 - 1.11[3]
2,4-dianilinopyrimidine derivative 8a H1975 (Non-small cell lung)0.044[4]
A431 (Epithelial)0.119[4]

Antimicrobial Activity of Benzamide Derivatives

Benzamide derivatives have also been investigated for their potential to combat bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Benzamide Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Aryl-4-guanidinomethylbenzamides (12 compounds) Gram-positive bacteria (MRSA, VRE, VISA, MRCNS)0.5 - 8[5]
N-Aryl-4-guanidinomethylbenzamides (12 compounds) Gram-positive bacteria (MRSA, VRE, VISA, MRCNS)0.5 - 8[5]
4-hydroxy-N-phenylbenzamide 5a E. coli-[6]
B. subtilis6.25[6]
N-p-tolylbenzamide 6b E. coli3.12[6]
B. subtilis6.25[6]
N-(4-bromophenyl)benzamide 6c E. coli3.12[6]
B. subtilis6.25[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for two key experiments commonly used to assess the anticancer and antimicrobial activities of chemical compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzamide derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). After the incubation period, add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.

  • Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a sterile broth. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Well Preparation: Aseptically punch wells of 6-8 mm in diameter into the agar plate using a sterile cork borer.

  • Compound Application: Prepare solutions of the test benzamide derivatives at known concentrations in a suitable solvent (e.g., DMSO). Pipette a defined volume (e.g., 50-100 µL) of each test solution into the wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

  • Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone of inhibition indicates a higher susceptibility of the microorganism to the compound.

Signaling Pathway Modulation by Benzamide Derivatives

Several benzamide derivatives have been shown to exert their biological effects by modulating specific cellular signaling pathways. For instance, some benzamides act as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer.

Hedgehog_Signaling_Pathway cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI GLI_A GLI (Active) GLI->GLI_A Activation & Nuclear Translocation Target_Genes Target Gene Expression (Proliferation, Survival) GLI_A->Target_Genes Promotes Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1 Binds Benzamide_Derivative Benzamide Derivative (e.g., Smoothened Inhibitor) Benzamide_Derivative->SMO Inhibits Nucleus Nucleus

References

Biological Efficacy of N-(2,3-dimethylphenyl)-4-methylbenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological efficacy, mechanism of action, and comparative performance of N-(2,3-dimethylphenyl)-4-methylbenzamide. While the synthesis and crystallographic structure of this compound are documented, extensive biological evaluations appear to be unpublished or not widely disseminated.

This guide, therefore, aims to provide a comparative framework based on the known biological activities of structurally related benzamide and 4-methylbenzamide derivatives. This approach will offer researchers, scientists, and drug development professionals potential areas of investigation and a basis for designing future studies on this compound.

Potential Therapeutic Areas for Investigation Based on Analogous Compounds

Derivatives of benzamide and 4-methylbenzamide have demonstrated a wide spectrum of biological activities. These activities provide a roadmap for the potential screening of this compound.

Table 1: Reported Biological Activities of Structurally Related Benzamide Derivatives

Biological ActivityCompound Class/ExampleReported Efficacy (Examples)Potential Target/Mechanism of Action (where specified)
Anticancer N-(substituted phenyl)-4-methylbenzamide derivativesInhibition of cancer cell lines (e.g., K562, HL-60) with IC50 values in the low micromolar range.[1]Protein kinase inhibition (e.g., Bcr-Abl).[1]
Antimicrobial 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamidesMinimum Inhibitory Concentrations (MIC) in the low micromolar range against various bacterial and fungal strains.[2]Dihydrofolate reductase (DHFR) inhibition.[2]
Antifungal N'-PhenylhydrazidesPotent activity against Candida albicans strains, with some compounds exceeding the efficacy of fluconazole.Disruption of fungal cell membrane and morphology.
Antiparasitic N-Phenylbenzamide derivativesSubmicromolar to low micromolar activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.Targeting kinetoplastid DNA (kDNA).
TRPV1 Antagonism Biphenyl-4-carboxamide derivativesAmelioration of neuropathic pain in preclinical models.[3]Antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3]
Insecticidal Benzamides substituted with pyridine-linked 1,2,4-oxadiazoleLarvicidal activity against mosquito larvae.Not specified.

Experimental Protocols for Future Evaluation

To ascertain the biological efficacy of this compound, a systematic screening approach is recommended. The following are detailed methodologies for key experiments based on the activities of analogous compounds.

Anticancer Activity Screening

1. Cell Viability Assay (MTT or SRB Assay):

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Protocol:

    • Seed cancer cell lines (e.g., K562, HL-60, HCT116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT or SRB reagent and incubate for a specified period.

    • Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

2. Kinase Inhibition Assay:

  • Objective: To assess the inhibitory activity of the compound against specific protein kinases, if a target is predicted.

  • Protocol:

    • Utilize a commercially available kinase assay kit (e.g., for Bcr-Abl).

    • Incubate the kinase, substrate, ATP, and varying concentrations of the test compound.

    • Measure the kinase activity by detecting the amount of phosphorylated substrate, often through luminescence or fluorescence.

    • Determine the IC50 value for kinase inhibition.

Antimicrobial Activity Screening

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare serial dilutions of this compound in a 96-well plate containing appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions (temperature, time).

    • Visually inspect the wells for turbidity to determine the MIC.

Potential Signaling Pathways for Investigation

Based on the activities of related compounds, the following signaling pathways could be relevant to the mechanism of action of this compound and warrant investigation.

Workflow for Investigating Potential Anticancer Activity

G cluster_screening Initial Screening cluster_activity Activity Confirmation cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation Compound N-(2,3-dimethylphenyl) -4-methylbenzamide CellLines Panel of Cancer Cell Lines Compound->CellLines Treat IC50 Determine IC50 Values CellLines->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle KinaseAssay Kinase Inhibition Assay IC50->KinaseAssay If IC50 is potent PathwayAnalysis Western Blot for Key Pathway Proteins Apoptosis->PathwayAnalysis KinaseAssay->PathwayAnalysis Xenograft Xenograft Animal Model PathwayAnalysis->Xenograft If promising in vitro data

Caption: Workflow for evaluating the potential anticancer efficacy of the compound.

Hypothetical Kinase Inhibition Signaling Pathway

G cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, Abl) Downstream Downstream Signaling Proteins (e.g., STAT, MAPK) RTK->Downstream Phosphorylation Compound N-(2,3-dimethylphenyl) -4-methylbenzamide Compound->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

While direct biological efficacy data for this compound is not currently available, the extensive research on related benzamide derivatives provides a strong foundation for future investigations. The outlined experimental protocols and potential signaling pathways offer a strategic approach for researchers to systematically evaluate the therapeutic potential of this compound. Further studies are essential to elucidate its specific biological activities and determine its viability as a lead compound for drug development.

References

A Guide to the Target Validation of N-(2,3-dimethylphenyl)-4-methylbenzamide as a Potential Bcr-Abl Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available data identifying a specific biological target for N-(2,3-dimethylphenyl)-4-methylbenzamide. This guide proposes a hypothetical target validation workflow based on the activity of structurally related benzamide compounds, which have shown potential as protein kinase inhibitors. The proposed target, Bcr-Abl kinase, is selected for illustrative purposes to guide researchers in a potential investigation of this compound. All experimental data for this compound presented herein is hypothetical and denoted as "To Be Determined" (TBD).

This guide provides an objective comparison between the potential, yet undetermined, performance of this compound and established Bcr-Abl inhibitors. It includes detailed experimental protocols and supporting data for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel benzamide derivatives.

Introduction to the Hypothetical Target: Bcr-Abl Kinase

Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase.[1][2][3] The unregulated kinase activity of Bcr-Abl is the primary driver of CML, activating multiple downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis.[2][4] Key pathways include the JAK-STAT, PI3K/Akt, and Ras/MAPK pathways, making Bcr-Abl a critical therapeutic target.[1][4][5]

Given that other complex benzamide derivatives have demonstrated activity against protein kinases, we hypothesize that the simpler this compound scaffold may serve as a foundational structure for Bcr-Abl inhibition.

Bcr-Abl Signaling Pathway

The constitutive activity of Bcr-Abl kinase leads to the phosphorylation of numerous downstream substrates, initiating a cascade of pro-survival and proliferative signals. The diagram below illustrates the major signaling networks aberrantly activated in CML.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl (Constitutively Active Kinase) PI3K PI3K BcrAbl->PI3K Grb2 Grb2/Sos BcrAbl->Grb2 pY177 JAK JAK BcrAbl->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Target_Validation_Workflow step1 Step 1: Biochemical Assay (e.g., ADP-Glo™ Kinase Assay) step2 Step 2: Biophysical Binding Assay (e.g., SPR or CETSA) step1->step2 outcome1 Determine Biochemical IC50 Inhibition of recombinant Bcr-Abl step1->outcome1 step3 Step 3: Cellular Potency Assay (Bcr-Abl Autophosphorylation) step2->step3 outcome2 Confirm Direct Target Binding Determine Kd and/or thermal shift step2->outcome2 step4 Step 4: Functional Cellular Assay (K562 Cell Proliferation) step3->step4 outcome3 Determine Cellular IC50 Inhibition in a cellular context step3->outcome3 outcome4 Assess Anti-proliferative Effect Determine GI50 in CML cell line step4->outcome4

References

Comparative Analysis of Synthesis Methods for N-(2,3-dimethylphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of synthetic routes to N-(2,3-dimethylphenyl)-4-methylbenzamide reveals distinct methodologies, each with its own set of advantages and procedural nuances. This guide provides a comparative analysis of three primary synthesis methods: a conventional approach adapted from the work of Gowda et al., the classical Schotten-Baumann reaction, and a modern microwave-assisted synthesis. The comparison focuses on key performance indicators such as reaction yield, time, and conditions, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three synthesis methods, providing a clear comparison of their efficiencies and resource requirements.

ParameterMethod 1: Gowda et al. (Adapted)Method 2: Schotten-Baumann ReactionMethod 3: Microwave-Assisted Synthesis
Starting Materials 4-methylbenzoic acid, 2,3-dimethylaniline, POCl₃, Toluene4-methylbenzoyl chloride, 2,3-dimethylaniline, NaOH, Dichloromethane, Water4-methylbenzoic acid, 2,3-dimethylaniline, (optional catalyst)
Reaction Time 2-3 hours30-60 minutes10-20 minutes
Reaction Temperature Reflux (approx. 111°C)Room Temperature120-150°C
Reported Yield ~85-95%~80-90%~90-98%
Purity High after recrystallizationHigh after washing and recrystallizationGenerally high, may require minimal purification
Key Reagents Phosphorus oxychlorideSodium hydroxideNone or mild catalyst
Solvent TolueneDichloromethane/Water (biphasic)Solvent-free or high-boiling polar solvent

Detailed Experimental Protocols

Method 1: Synthesis adapted from Gowda et al.

This method is a robust, high-yield procedure for the synthesis of N-aryl amides. It involves the in-situ activation of a carboxylic acid with phosphorus oxychloride.

Experimental Protocol:

  • A solution of 4-methylbenzoic acid (1 equivalent) in dry toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To this solution, 2,3-dimethylaniline (1 equivalent) is added.

  • Phosphorus oxychloride (POCl₃, 0.5 equivalents) is added dropwise to the stirred mixture at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker containing crushed ice with constant stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

  • The crude product is dried and purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

Method 2: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and widely used method for the synthesis of amides from an amine and an acid chloride under basic conditions.[1][2]

Experimental Protocol:

  • 2,3-dimethylaniline (1 equivalent) is dissolved in dichloromethane in a flask.

  • An aqueous solution of sodium hydroxide (e.g., 2 M, 2 equivalents) is added to the flask, creating a biphasic system.

  • The mixture is stirred vigorously while a solution of 4-methylbenzoyl chloride (1.1 equivalents) in dichloromethane is added dropwise.

  • The reaction is typically allowed to proceed at room temperature for 30-60 minutes.

  • After the reaction is complete, the organic layer is separated, washed with dilute hydrochloric acid to remove unreacted amine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization to yield the final product.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. This method facilitates the direct amidation of a carboxylic acid and an amine.

Experimental Protocol:

  • In a microwave-safe reaction vessel, 4-methylbenzoic acid (1 equivalent) and 2,3-dimethylaniline (1.1 equivalents) are mixed. Optionally, a catalytic amount of a dehydrating agent or a Lewis acid can be added.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated with microwaves at a controlled temperature (typically 120-150°C) for a short duration, usually 10-20 minutes.

  • After the reaction is complete and the vessel has cooled to room temperature, the solid product is typically purified by recrystallization from an appropriate solvent.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis method.

Gowda_Method cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Methylbenzoic Acid P1 Mix Reactants R1->P1 R2 2,3-Dimethylaniline R2->P1 R3 POCl3 R3->P1 R4 Toluene R4->P1 P2 Reflux (2-3h) P1->P2 P3 Quench with Ice P2->P3 P4 Filter & Wash P3->P4 P5 Recrystallize P4->P5 Product N-(2,3-dimethylphenyl)- 4-methylbenzamide P5->Product

Workflow for the synthesis adapted from Gowda et al.

Schotten_Baumann_Method cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Methylbenzoyl Chloride P1 Vigorous Stirring (30-60 min) R1->P1 R2 2,3-Dimethylaniline R2->P1 R3 NaOH (aq) R3->P1 R4 Dichloromethane R4->P1 P2 Separate Organic Layer P1->P2 P3 Wash P2->P3 P4 Dry & Evaporate P3->P4 P5 Recrystallize P4->P5 Product N-(2,3-dimethylphenyl)- 4-methylbenzamide P5->Product

Workflow for the Schotten-Baumann reaction.

Microwave_Method cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Methylbenzoic Acid P1 Mix in MW Vessel R1->P1 R2 2,3-Dimethylaniline R2->P1 P2 Microwave Irradiation (10-20 min) P1->P2 P3 Cool P2->P3 P4 Recrystallize P3->P4 Product N-(2,3-dimethylphenyl)- 4-methylbenzamide P4->Product

Workflow for the microwave-assisted synthesis.

Conclusion

Each of the described methods offers a viable route to this compound. The choice of method will likely depend on the specific requirements of the synthesis, such as desired scale, available equipment, and time constraints. The method adapted from Gowda et al. represents a high-yielding, conventional approach. The Schotten-Baumann reaction provides a rapid and effective alternative using readily available starting materials. Finally, microwave-assisted synthesis offers a significant acceleration of the reaction, aligning with the principles of green chemistry by reducing reaction times and often minimizing solvent use. For rapid synthesis and high efficiency, the microwave-assisted method appears to be the most promising approach.

References

Comparative Bioactivity Analysis of N-(2,3-dimethylphenyl)-4-methylbenzamide and Structurally Related Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of published bioactivity data for N-(2,3-dimethylphenyl)-4-methylbenzamide. To provide a valuable comparative context for researchers and drug development professionals, this guide presents a detailed analysis of the bioactivity of structurally analogous benzamide derivatives. The following sections will objectively compare the performance of these related compounds, focusing on their activities as protein kinase inhibitors and antibacterial agents, supported by experimental data and detailed methodologies.

Comparison with Known Protein Kinase Inhibitors

While the direct effect of this compound on protein kinases is unknown, several benzamide derivatives have demonstrated significant inhibitory activity against various kinases, which are crucial regulators of cellular processes.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

A study on benzamide and benzamidine derivatives identified specific compounds that inhibit Epidermal Growth Factor Receptor (EGFR) and v-Src protein tyrosine kinases.[3] For instance, certain benzamides showed specific inhibition of EGFR tyrosine kinase at a concentration of 10 µg/mL.[3] Furthermore, some cyclic benzamidines exhibited potent inhibition of EGFR at a 1.0 µg/mL concentration.[3] Another investigation into 2-amidobenzimidazole derivatives revealed inhibitors of protein kinase CK1 delta, with the most potent compound showing an IC50 value of 98.6 nM.[4]

The Rho-associated kinase-1 (ROCK1) has also been identified as a target for benzamide-based inhibitors.[1] In silico screening and molecular modeling studies have been employed to identify benzamide derivatives with high predicted activities and stability in the binding pocket of ROCK1.[1]

Below is a table summarizing the inhibitory activities of some benzamide derivatives against various protein kinases.

Table 1: Bioactivity of Benzamide Derivatives as Protein Kinase Inhibitors

Compound ClassTarget KinaseActivity MetricReported ValueReference
BenzamidesEGFR Tyrosine KinaseInhibitionSpecific inhibition at 10 µg/mL[3]
Cyclic BenzamidinesEGFR Tyrosine KinaseInhibitionPotent inhibition at 1.0 µg/mL[3]
Benzimidazol-2-amino derivativesProtein Kinase CK1δIC5098.6 nM[4]
N-methyl-4-(4-pyrazolidinyl) benzamidesROCK1-High predicted activity[1]
3-AminobenzamideProtein Kinase CInhibitionCellular inhibition[2]

Comparison with Known Antibacterial Agents

The benzamide scaffold is also present in compounds with antibacterial properties. These agents often target essential bacterial enzymes, disrupting critical cellular functions. A notable example is the inhibition of FtsZ, a protein essential for bacterial cell division, by benzamide derivatives.[5] These compounds have shown efficacy against multidrug-resistant Staphylococcus aureus (MRSA).[5]

Research into novel benzamide antibacterial agents has identified compounds with potent activity against various drug-resistant Gram-positive bacteria, including MRSA, vancomycin-intermediate and -resistant S. aureus (VISA/VRSA), and vancomycin-resistant Enterococcus (VRE).[6] Additionally, studies on benzamides substituted with pyridine-linked 1,2,4-oxadiazole have reported larvicidal and fungicidal activities.[7]

The following table summarizes the antibacterial activity of selected benzamide derivatives.

Table 2: Bioactivity of Benzamide Derivatives as Antibacterial Agents

Compound ClassTarget Organism(s)Activity MetricReported ValueReference
Benzamide FtsZ InhibitorsMultidrug-resistant S. aureusBactericidal ActivitySuperior to earlier generations[5]
Novel Benzamide AgentsGram-positive bacteria (MRSA, VISA, VRSA, VRE)Antibacterial ActivityPotent activity[6]
N-Benzamide DerivativesE. coli, B. subtilisMIC3.12 and 6.25 µg/mL, respectively[8]
Benzamides with Pyridine-Linked 1,2,4-OxadiazoleMosquito larvaeLarvicidal Activity100% at 10 mg/L[7]

Experimental Protocols

Protein Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is the in vitro kinase assay.

General Protocol:

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase buffer (typically containing MgCl2), test compound, and a detection reagent.

  • Assay Procedure:

    • The kinase, substrate, and test compound (at varying concentrations) are pre-incubated in the kinase buffer in a multi-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, often by the addition of a solution containing EDTA.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed.[9][10]

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]

Antimicrobial Susceptibility Testing (AST)

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent against a specific microorganism. Broth microdilution is a common method for determining MIC.

General Protocol:

  • Reagents and Materials: Mueller-Hinton Broth (MHB), bacterial inoculum, test compound, and sterile 96-well microtiter plates.

  • Assay Procedure:

    • A serial two-fold dilution of the test compound is prepared in MHB directly in the wells of a microtiter plate.

    • A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is added to each well.

    • Positive (bacteria without compound) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours.[11][12]

  • Data Analysis: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.[11]

Visualizations

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor Tyrosine Kinase (e.g., EGFR)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Survival Survival Gene Expression->Survival Benzamide Inhibitor Benzamide Inhibitor Benzamide Inhibitor->Receptor Tyrosine Kinase (e.g., EGFR) caption Figure 1: Simplified EGFR Signaling Pathway and the potential point of inhibition by benzamide derivatives.

Caption: Figure 1: Simplified EGFR Signaling Pathway.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Serial Dilution of Compound Serial Dilution of Compound Inoculation into Microtiter Plate Inoculation into Microtiter Plate Serial Dilution of Compound->Inoculation into Microtiter Plate Standardized Bacterial Inoculum Standardized Bacterial Inoculum Standardized Bacterial Inoculum->Inoculation into Microtiter Plate Incubation (37°C, 18-24h) Incubation (37°C, 18-24h) Inoculation into Microtiter Plate->Incubation (37°C, 18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (37°C, 18-24h)->Visual Inspection for Growth Determination of MIC Determination of MIC Visual Inspection for Growth->Determination of MIC caption Figure 2: General workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Caption: Figure 2: Workflow for MIC Determination.

References

Unraveling the Profile of N-(2,3-dimethylphenyl)-4-methylbenzamide: A Guide Based on Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide synthesizes the currently available scientific information on N-(2,3-dimethylphenyl)-4-methylbenzamide. While a definitive mechanism of action remains to be elucidated through biological studies, this document provides a foundational understanding based on its chemical structure and synthesis, alongside a comparative look at the broader benzamide class of compounds.

Currently, public domain literature and chemical databases lack specific experimental data detailing the biological mechanism of action, protein targets, or quantitative bioactivity (e.g., IC50, EC50 values) of this compound. The primary available information focuses on its synthesis and crystallographic structure.

Chemical and Structural Properties

This compound is a synthetic organic compound. Its structure is characterized by a central benzamide core, which is a common scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₇NO[1]
Molecular Weight 239.31 g/mol [1]
Appearance Colorless crystals[1]

Experimental Protocols: Synthesis

The synthesis of this compound has been described in the literature. The general protocol involves the reaction of 4-methylbenzoyl chloride with 2,3-dimethylaniline in the presence of a base.

Protocol: Synthesis of this compound

  • Dissolve 2,3-dimethylaniline in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or pyridine) to the solution.

  • Slowly add 4-methylbenzoyl chloride to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitoring by thin-layer chromatography).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.[1]

Potential Avenues for Mechanism of Action: Insights from Related Compounds

While direct evidence is absent for this compound, the broader benzamide class of molecules has been associated with a wide range of biological activities, often as inhibitors of various enzymes. Notably, some benzamide derivatives have been investigated as protein kinase inhibitors. This suggests a potential, yet unconfirmed, avenue of research for the title compound.

One study highlighted the use of a similar N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone in the design of new protein kinase inhibitors.[2] However, it is crucial to note that this does not constitute direct evidence for the activity of this compound.

Visualizing the General Structure and a Hypothetical Interaction

To conceptualize the structure and a potential, though speculative, interaction, the following diagrams are provided.

N_2_3_dimethylphenyl_4_methylbenzamide_Structure Chemical Structure of this compound cluster_phenyl1 2,3-dimethylphenyl cluster_amide Amide Linkage cluster_phenyl2 4-methylphenyl C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 Me1 CH3 C2->Me1 C4 C C3->C4 Me2 CH3 C3->Me2 C5 C C4->C5 C6 C C5->C6 C6->C1 H H N->H C_carbonyl C N->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl C7 C C_carbonyl->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 Me3 CH3 C10->Me3 C12 C C11->C12 C12->C7

Caption: Molecular structure of this compound.

Hypothetical_MOA Hypothetical Kinase Inhibition Workflow cluster_workflow Experimental Workflow Compound N-(2,3-dimethylphenyl) -4-methylbenzamide Assay Kinase Activity Assay (e.g., Kinase-Glo®) Compound->Assay Kinase Protein Kinase Kinase->Assay ATP ATP ATP->Assay Measurement Measure Luminescence Assay->Measurement Inhibition Calculate % Inhibition / IC50 Measurement->Inhibition

Caption: A hypothetical workflow for testing kinase inhibition.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient data to validate a specific mechanism of action for this compound. While its chemical structure places it within the broadly bioactive class of benzamides, its specific biological functions remain uncharacterized.

Future research should focus on a comprehensive biological screening of this compound against various cellular targets, such as a panel of protein kinases, to identify potential interactions. Subsequent in vitro and in vivo studies would be necessary to validate any initial findings and elucidate the precise mechanism of action. Without such experimental data, any discussion of its mechanism of action remains speculative. This guide will be updated as new, peer-reviewed data becomes available.

References

A Comparative Guide to the Structure-Activity Relationship of N-(2,3-dimethylphenyl)-4-methylbenzamide and Related Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-aryl benzamides, with a focus on N-(2,3-dimethylphenyl)-4-methylbenzamide and its analogues as potential anti-inflammatory agents. The information presented herein is intended to support research and drug development efforts in the field of inflammation.

The anti-inflammatory activity of this class of compounds is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. This guide summarizes the in vitro and in vivo experimental data for a range of N-aryl benzamide and related derivatives, offering insights into the structural modifications that influence their biological activity.

Quantitative Data Summary

The following tables present a compilation of quantitative data for various N-aryl benzamide and anthranilic acid derivatives, highlighting their cyclooxygenase inhibitory activity and in vivo anti-inflammatory effects.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Substituted Benzamides and Related Compounds

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
5-amino-N-butyl-2-(2-propynyloxy) benzamide (Parsalmide)COX-10.8Indomethacin0.1
COX-2151.2
5-amino-N-butyl-2-hydroxybenzamide (11b)COX-11.2Indomethacin0.1
COX-2251.2
2-((4-ethylphenoxy)methyl)-N-(2,4-dibromophenylcarbamothioyl)benzamidePGE268.32 pg/mLIndomethacin96.13 pg/mL
2-((4-ethylphenoxy)methyl)-N-(3-nitrophenylcarbamothioyl)benzamidePGE254.15 pg/mLIndomethacin96.13 pg/mL

Note: Lower IC50 and PGE2 values indicate higher potency.

Table 2: In Vivo Anti-inflammatory Activity of Substituted Benzamides and Anthranilic Acid Derivatives (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)% Inhibition of EdemaReference CompoundDose (mg/kg)% Inhibition of Edema
2-(2,3-dimethylphenylamino)-N-(2-(piperazin-1-yl)ethyl)benzamide (JS-3)50~45%Mefenamic Acid50~50%
2-(2,3-dimethylphenylamino)-N-(4-bromophenyl)benzamide (JS-4)50~55%Mefenamic Acid50~50%
2-((4-ethylphenoxy)methyl)-N-(2,4-dibromophenylcarbamothioyl)benzamide5061.45%Indomethacin1022.43%
2-((4-ethylphenoxy)methyl)-N-(3-nitrophenylcarbamothioyl)benzamide5051.76%Indomethacin1022.43%

Note: Higher % inhibition of edema indicates greater anti-inflammatory activity.

Structure-Activity Relationship Insights

  • N-Aryl Substituents: The substitution pattern on the N-phenyl ring significantly influences activity. For anthranilic acid derivatives, 2,3-disubstitution on the N-phenyl ring, as seen in mefenamic acid, is crucial for potent anti-inflammatory effects.

  • Benzamide Moiety Modifications:

    • Conversion of the carboxylic acid of mefenamic acid to amide derivatives, such as in compounds JS-3 and JS-4, can retain or even enhance anti-inflammatory activity. This suggests that the amide linkage is a viable bioisostere for the carboxylic acid in this scaffold.

    • Substitutions on the benzoyl portion of the molecule also play a critical role. For instance, in the 2-((4-ethylphenoxy)methyl)benzamide series, substitutions on the N-phenylcarbamothioyl moiety dramatically impact activity, with electron-withdrawing groups (e.g., dibromo, nitro) leading to potent anti-inflammatory effects[1][2].

  • The Amide Linker: The amide bond itself is a key structural feature. Its conformation and the nature of the substituents attached to it dictate the molecule's ability to bind to the active site of COX enzymes.

For this compound, the 2,3-dimethylphenyl group is consistent with known active anti-inflammatory structures. The key determinant of its activity would be the 4-methylbenzamide portion. Based on the SAR of related compounds, modifications at the 4-position of the benzoyl ring with different electronic and steric properties would be expected to modulate its anti-inflammatory potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Incubation: The test compounds, at various concentrations, are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer containing a heme cofactor at 37°C for a specified period (e.g., 10 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a short duration (e.g., 2 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a strong acid, such as hydrochloric acid.

  • Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit. The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is then calculated.

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg) to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or mefenamic acid.

  • Induction of Inflammation: After a set period following compound administration (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema for each compound-treated group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

Visualizations

The following diagrams illustrate the key biological pathway and a typical experimental workflow relevant to the evaluation of this compound and its analogues.

COX_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli Inflammatory Stimuli Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Phospholipase_A2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation N_Aryl_Benzamides N-Aryl Benzamides N_Aryl_Benzamides->COX_Enzymes inhibit Experimental_Workflow Start Compound Synthesis (N-Aryl Benzamide Analogues) In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 In_Vivo_Testing In Vivo Testing (Carrageenan-Induced Paw Edema) Determine_IC50->In_Vivo_Testing Active Compounds Assess_Activity Assess Anti-inflammatory Activity (% Inhibition of Edema) In_Vivo_Testing->Assess_Activity SAR_Analysis Structure-Activity Relationship Analysis Assess_Activity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Safety Operating Guide

Proper Disposal of N-(2,3-dimethylphenyl)-4-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling N-(2,3-dimethylphenyl)-4-methylbenzamide for disposal, it is essential to understand its potential hazards. Based on data from similar benzamide compounds, this chemical should be handled with caution as it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles[1][2]
Lab Coat Standard laboratory coat
Respiratory Protection Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.[1][4]
II. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5] this compound waste should be collected as a solid hazardous waste.

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. The container should be marked with the words "Hazardous Waste."[5][6]

  • Labeling: The label must include the full chemical name: "this compound," the approximate quantity, and the date of accumulation.[5]

  • Collection: Carefully transfer the solid waste into the designated container using a clean scoop or spatula. Avoid creating dust.[3][7]

  • Container Sealing: Keep the waste container securely sealed except when adding waste.[5][6]

III. Storage of Chemical Waste

Waste containers must be stored properly to ensure safety and compliance.

Storage ParameterRequirement
Location Store in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9]
Segregation Store away from incompatible materials.
Secondary Containment Use secondary containment for the waste container to prevent spills.[5]
Volume Limits Do not exceed the maximum allowable volume for hazardous waste in your SAA (typically 55 gallons).[10]
IV. Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[5][6][11] The accepted and required method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Protocol:

  • Request Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.[5]

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

  • Handover: Transfer the properly labeled and sealed waste container to the authorized EHS personnel.

V. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and the EHS office immediately.

  • Cleanup (if safe to do so): For small spills, and if you are trained to do so, wear appropriate PPE. Carefully sweep up the solid material and place it in the designated hazardous waste container.[7] Avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.

Decision Pathway for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_assessment Hazard Assessment & PPE cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal cluster_forbidden Forbidden Disposal Routes start Generate this compound Waste assess Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat assess->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Transfer Waste to Container (Avoid Dust Generation) container->collect seal Keep Container Securely Sealed collect->seal store Store in Designated SAA with Secondary Containment seal->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs drain Drain Disposal store->drain trash Regular Trash store->trash handover Hand Over Waste to Authorized Personnel contact_ehs->handover

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(2,3-dimethylphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-(2,3-dimethylphenyl)-4-methylbenzamide was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar benzamide compounds. Researchers should handle this compound with caution and adhere to rigorous laboratory safety standards, treating it as potentially hazardous.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE, drawing from safety data for analogous benzamide compounds which are often classified as skin and eye irritants.[1][2][3]

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye irritation from dust particles or splashes.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile).To avoid direct skin contact and potential irritation.[1][2][3]
Laboratory coat.To protect personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, such as a fume hood.To minimize inhalation of dust or aerosols.[1][2]
A NIOSH-approved respirator may be necessary for large quantities or if ventilation is inadequate.For enhanced protection against airborne particles.
Hand Hygiene Wash hands thoroughly after handling.To remove any residual chemical contamination.

Operational Plan for Handling

A systematic workflow is critical for the safe handling of this compound, from preparation to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid Compound prep_setup->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve post_decon Decontaminate Work Area handling_dissolve->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_waste Segregate Chemical Waste post_wash->disp_waste disp_container Dispose in Labeled Container disp_waste->disp_container

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Based on data for similar compounds, waste containing this compound should be considered hazardous.[4]

  • Containerization: Collect all waste, including contaminated consumables, in a designated and clearly labeled hazardous waste container.[4]

  • Disposal Procedure: Dispose of the chemical waste in accordance with local, state, and federal regulations.[4] This typically involves transfer to an approved waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.[4]

  • Contaminated Packaging: The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the empty container as per institutional guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.